HT-2157
Description
Properties
IUPAC Name |
1-phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGMRVPXUBHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032019 | |
| Record name | HT-2157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303149-14-6, 1000273-87-9 | |
| Record name | 1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303149-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303149146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HT-2157, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000273879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HT-2157 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HT-2157, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4KZW83BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
HT-2157: A Technical Overview of a Selective Galanin-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (Gal3) receptor. It has been investigated for its potential therapeutic effects in a range of neurological and psychiatric conditions, including anxiety, depression, and alcohol dependence. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound. It also addresses the critical safety concerns that led to the termination of its clinical development.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist at the Gal3 receptor.[1] Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor subtypes: Gal1, Gal2, and Gal3.[2] The Gal3 receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
By blocking the binding of endogenous galanin to the Gal3 receptor, this compound prevents this downstream signaling cascade. This antagonism has been shown to modulate serotonergic neurotransmission, which is believed to underpin its observed anxiolytic and antidepressant-like effects in preclinical models.[2][5] Specifically, this compound has been found to partially antagonize the galanin-induced reduction in hippocampal serotonin.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Binding Affinity (Ki) |
| Human Gal3 | 17.44 ± 0.01 nM[1] |
| Human Gal1 | > 10,000 nM[1] |
| Human Gal2 | > 10,000 nM[1] |
Table 2: Functional Antagonist Activity
| Assay | Parameter | Value |
| Adenylyl Cyclase Inhibition | pKb | 7.54[5] |
Table 3: In Vivo Efficacy in Animal Models
| Model | Species | Dose (mg/kg) | Effect |
| Social Interaction Test | Rat | 3, 10, 30 (p.o.) | Increased social interaction time[2] |
| Vogel Punished Drinking Test | Rat | 3, 10 (p.o.) | Increased punished drinking[2] |
| Forced Swim Test | Rat | 3, 10 (p.o.) | Decreased immobility time[6] |
| Operant Responding for Ethanol | Rat | 30 (i.p.) | Reduced responding for ethanol, sucrose, and saccharin[7] |
| Morphine Self-Administration | Mouse | 30 (i.p.) | Reduced morphine self-administration[8] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
A representative protocol for determining the binding affinity of this compound for galanin receptors is as follows:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells are transiently transfected with plasmids encoding human Gal1, Gal2, or Gal3 receptors.
-
After 48 hours, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
-
-
Competitive Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-galanin).
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Functional Adenylyl Cyclase Assay
The following is a representative protocol to assess the functional antagonist activity of this compound at the Gal3 receptor:
-
Cell Culture:
-
HEK293 cells stably expressing the human Gal3 receptor are used.
-
-
cAMP Measurement:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound.
-
Subsequently, cells are stimulated with a fixed concentration of galanin in the presence of forskolin (an adenylyl cyclase activator).
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Data Analysis:
-
The ability of this compound to reverse the galanin-mediated inhibition of forskolin-stimulated cAMP production is quantified.
-
The data are used to calculate the pKb value, a measure of the antagonist's potency.
-
Signaling Pathways and Experimental Workflows
Galanin-3 Receptor Signaling Pathway
Caption: Gal3 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Termination of Clinical Development and Safety Concerns
Despite promising preclinical data, all human clinical trials for this compound were terminated due to safety concerns.[9] Subsequent research has shed light on the potential reasons for this discontinuation. A significant finding is that this compound (SNAP 37889) induces apoptosis in various cell types, including epithelial, microglial, and immune cells.[10][11] This cytotoxic effect was observed to be independent of Gal3 receptor expression, suggesting an off-target mechanism of toxicity.[10][11] These findings of non-galanin receptor-mediated toxicity, particularly on immune cells, likely contributed to the decision to halt the clinical development of this compound.[10][11]
References
- 1. This compound [medbox.iiab.me]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro toxicity of the galanin receptor 3 antagonist SNAP 37889 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
HT-2157: A Technical Guide to a Selective Galanin-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HT-2157, also known by its former development code SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (GAL-3) receptor.[1] It has been investigated for its potential therapeutic applications in a range of central nervous system disorders, including anxiety, depression, and alcohol dependence. Preclinical studies have demonstrated its anxiolytic and antidepressant-like effects, as well as its ability to reduce ethanol consumption in animal models.[2] A significant challenge in the development of this compound was the discovery of its potential to cause methemoglobinemia, a serious adverse effect. This led to the innovation of an enteric-coated formulation to mitigate this risk. However, all human clinical trials involving this compound were ultimately terminated due to safety concerns.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound.
Discovery and History
The journey of this compound begins with the identification of SNAP-37889 as a potent and selective antagonist for the galanin-3 (GAL-3) receptor. The discovery was a significant step forward in the exploration of the galaninergic system's role in neuropsychiatric disorders.
Chronological Timeline:
-
2005: The seminal paper by Swanson et al. is published in the Proceedings of the National Academy of Sciences (PNAS), detailing the anxiolytic- and antidepressant-like profiles of SNAP-37889 and a related compound, SNAP-398299. This publication marks a key milestone in the public disclosure of the compound's discovery and preclinical characterization.
-
Subsequent Preclinical Development: Following the initial promising results, further preclinical studies were conducted to explore the therapeutic potential of SNAP-37889 in other areas, such as alcohol dependence.
-
Identification of Methemoglobinemia: During safety and toxicology studies, a significant adverse effect, methemoglobinemia, was identified. This condition, characterized by an elevated level of methemoglobin in the blood, reduces the oxygen-carrying capacity of red blood cells.
-
Formulation Development: To address the issue of methemoglobinemia, an enteric-coated formulation of the compound, now referred to as this compound, was developed. The enteric coating was designed to alter the drug's absorption profile and reduce the formation of the metabolite responsible for this adverse effect.
-
Clinical Trials Initiated: A Phase 1/2 clinical trial (NCT01413932) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects and patients with major depressive disorder.
-
Termination of Clinical Trials: Despite the formulation efforts, all human clinical trials for this compound were terminated due to ongoing safety concerns.[1] The detailed results of these trials are not publicly available.
-
Shift in Focus: The termination of this compound's clinical development led to a search for new GAL-3 antagonists with improved safety profiles.[1]
Mechanism of Action
This compound is a selective antagonist of the galanin-3 (GAL-3) receptor, a G protein-coupled receptor (GPCR). Galanin, the endogenous ligand for this receptor, is a neuropeptide widely distributed in the central and peripheral nervous systems. The GAL-3 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
By competitively binding to the GAL-3 receptor, this compound blocks the effects of endogenous galanin. This antagonism prevents the galanin-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels. The therapeutic effects of this compound in preclinical models of anxiety and depression are thought to be mediated, at least in part, by the disinhibition of serotonergic and noradrenergic neurons, leading to increased neurotransmitter release.
Quantitative Data
The following tables summarize the key quantitative data for this compound (SNAP-37889) from preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) |
| Human GAL-3 | This compound (SNAP-37889) | 17.44 ± 0.01 |
| Human GAL-1 | This compound (SNAP-37889) | >10,000 |
| Human GAL-2 | This compound (SNAP-37889) | >10,000 |
Data from Swanson et al., 2005.
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Dose of this compound (SNAP-37889) | Effect |
| Vogel Punished Drinking Task | Rat | 3 and 10 mg/kg | Increased drinking (anxiolytic-like) |
| Forced Swim Test | Rat | 3 and 10 mg/kg | Reduced immobility time (antidepressant-like) |
| Operant Ethanol Self-Administration | Rat | 30 mg/kg | Decreased ethanol, sucrose, and saccharin self-administration |
Data from various preclinical studies.[3]
Experimental Protocols
Radioligand Binding Assay for GAL-3 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human GAL-3 receptor.
Methodology:
-
Membrane Preparation:
-
HEK-293 cells transiently expressing the human GAL-3 receptor are harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and the protein concentration is determined.
-
-
Binding Assay:
-
A constant concentration of radiolabeled galanin (e.g., 125I-galanin) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the GAL-3 receptor.
-
The incubation is carried out in a suitable assay buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.4) at room temperature for a defined period (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters (representing bound 125I-galanin) is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Inhibition Assay
Objective: To assess the functional antagonist activity of this compound at the GAL-3 receptor.
Methodology:
-
Cell Culture and Transfection:
-
HEK-293 cells are transiently co-transfected with plasmids encoding the human GAL-3 receptor and a Gαi protein.
-
-
Adenylyl Cyclase Assay:
-
Transfected cells are harvested and cell membranes are prepared as described above.
-
The membranes are incubated with a reaction mixture containing ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase).
-
Galanin is added to the reaction to inhibit adenylyl cyclase activity.
-
Increasing concentrations of this compound are added to assess its ability to antagonize the galanin-induced inhibition.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
-
cAMP Quantification:
-
The reaction is terminated, and the amount of cAMP produced is measured using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA)).
-
-
Data Analysis:
-
The data are plotted as the concentration of this compound versus the percentage of adenylyl cyclase activity.
-
The ability of this compound to produce a rightward shift in the galanin concentration-response curve is indicative of competitive antagonism.
-
In Vivo Behavioral Assays
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[4][5]
Procedure:
-
Rats are individually placed in the center of the maze, facing an open arm.[6]
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).[4]
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.[5]
-
Parameters measured include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Apparatus: A cylindrical container filled with water.[7][8]
Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.[7][8]
-
Behavior is recorded, and the duration of immobility (floating without active swimming) is scored during the final 4 minutes of the test.[9]
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Apparatus: Operant conditioning chambers equipped with two levers and a liquid delivery system.[10]
Procedure:
-
Rats are first trained to press a lever to receive a sweetened solution.
-
Ethanol is gradually introduced into the sweetened solution, and the concentration of the sweetener is faded over time until the rats are self-administering an ethanol solution.[11]
-
During the test session, rats are given access to two levers, one that delivers the ethanol solution and another that is inactive.
-
The number of lever presses and the volume of ethanol consumed are recorded.
-
A reduction in lever pressing for ethanol is indicative of a decrease in the reinforcing properties of alcohol.
Signaling Pathways and Experimental Workflows
GAL-3 Receptor Signaling Pathway
Caption: GAL-3 receptor signaling pathway and the antagonistic action of this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for the radioligand binding assay to determine this compound affinity.
Forced Swim Test Experimental Workflow
Caption: Experimental workflow for the forced swim test to assess antidepressant-like effects.
Synthesis
The detailed chemical synthesis of this compound (SNAP-37889) is not extensively described in the publicly available scientific literature. Patent documents may provide some information regarding the general synthetic routes for this class of compounds.
Safety and Toxicology
The most significant safety concern identified during the development of this compound was its potential to induce methemoglobinemia. This adverse effect was a primary factor in the termination of its clinical development. To address this, an enteric-coated formulation was developed to alter the drug's absorption and metabolic profile.
Conclusion
This compound (SNAP-37889) represents a pioneering effort in the development of selective, non-peptide antagonists for the GAL-3 receptor. The extensive preclinical research highlighted the potential of targeting this receptor for the treatment of anxiety, depression, and substance use disorders. However, the unforeseen safety issue of methemoglobinemia ultimately halted its clinical progression. The story of this compound serves as a valuable case study in drug discovery, emphasizing the critical importance of thorough safety and toxicology assessments and the challenges of translating promising preclinical findings into safe and effective human therapeutics. The knowledge gained from the study of this compound continues to inform the ongoing search for novel and safer modulators of the galaninergic system.
References
- 1. This compound [medbox.iiab.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. protocols.io [protocols.io]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. conductscience.com [conductscience.com]
- 10. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
HT-2157: A Technical Guide to a Selective GAL-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HT-2157 (also known as SNAP-37889), a selective, high-affinity, non-peptide competitive antagonist of the galanin-3 (GAL-3) receptor. This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying mechanisms and therapeutic rationale for targeting the GAL-3 receptor with this compound.
Core Compound Profile
This compound is an isatin derivative identified as a potent and selective antagonist for the GAL-3 receptor.[1] Its development was aimed at exploring the therapeutic potential of modulating the galanin system in various neurological and psychiatric disorders. While it showed promise in preclinical models, human clinical trials were ultimately terminated due to safety concerns, shifting the focus to the development of new GAL-3 antagonists.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Ligand | Assay Type | Ki (nM) | Reference |
| Human GAL-3 | This compound | 125I-galanin displacement | 17.44 ± 0.01 | [3] |
| Human GAL-1 | This compound | 125I-galanin displacement | >10,000 | [1][3] |
| Human GAL-2 | This compound | 125I-galanin displacement | >10,000 | [1][3] |
Table 2: In Vitro Functional Activity
| Assay | Cell Line | Effect of this compound | Concentration | Reference |
| Galanin-evoked inhibition of adenylyl cyclase | Modified HEK-293 cells | Concentration-dependent rightward shift of the galanin concentration-effect curve | 0.1 - 10 µM | [3] |
| Apoptosis Induction | HL-60 leukemia cells, BV-2 murine microglial cells, human PBMCs | Induces apoptosis | 10 µM | [1][4] |
Table 3: In Vivo Preclinical Efficacy
| Animal Model | Species | Dose of this compound | Route | Key Findings | Reference |
| Operant Responding | Alcohol-preferring rats | 30 mg/kg | i.p. | Reduced operant responding for ethanol, sucrose, and saccharin | [1][3] |
| Vogel Punished Drinking Task | Rat | 3 and 10 mg/kg | i.p. | Increased drinking (anxiolytic-like effect) | [1][4] |
| Forced Swim Test | Rat | 3 and 10 mg/kg | i.p. | Reduced immobility time (antidepressant-like effect) | [1][4] |
| Locomotor Activity | Male iP rats | 30 mg/kg | i.p. | No alteration in locomotor activity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
125I-Galanin Displacement Assay
This assay is used to determine the binding affinity of a test compound to galanin receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for human GAL-1, GAL-2, and GAL-3 receptors.
Materials:
-
Membranes from cells transiently expressing human GAL-1, GAL-2, or GAL-3 receptors.
-
125I-labeled galanin (radioligand).
-
This compound (test compound).
-
Binding buffer.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the target receptor are incubated with a fixed concentration of 125I-galanin.
-
Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value (concentration of this compound that inhibits 50% of specific 125I-galanin binding) is determined from the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Objective: To assess the functional antagonist activity of this compound at the GAL-3 receptor.
Materials:
-
Modified HEK-293 cells transiently co-transfected with the human GAL-3 receptor and Gαz.
-
Galanin (agonist).
-
This compound (antagonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit.
Procedure:
-
The transfected cells are pre-incubated with various concentrations of this compound.
-
Galanin is then added at various concentrations to inhibit the forskolin-stimulated adenylyl cyclase activity.
-
The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit.
-
The ability of this compound to produce a rightward shift in the galanin concentration-response curve is determined, indicating competitive antagonism.
Operant Responding for Ethanol in Rats
This in vivo model assesses the effect of a compound on the motivation to self-administer a rewarding substance.
Objective: To evaluate the effect of this compound on ethanol-seeking behavior in alcohol-preferring rats.
Materials:
-
Alcohol-preferring rats.
-
Operant conditioning chambers equipped with levers.
-
Solutions of ethanol, sucrose, or saccharin.
-
This compound.
-
Vehicle control.
Procedure:
-
Rats are trained to press a lever to receive a reward (e.g., ethanol solution).
-
Once stable responding is established, rats are treated with either this compound (30 mg/kg, i.p.) or vehicle 30 minutes prior to the operant session.
-
The number of lever presses for the reward is recorded during the session.
-
A crossover design is often used, where each rat receives both the drug and vehicle treatment on different days.
-
The data is analyzed to determine if this compound treatment significantly alters the operant responding for the reward compared to vehicle treatment.
Visualizations
The following diagrams illustrate key concepts related to this compound and its mechanism of action.
References
In-Depth Pharmacological Profile of HT-2157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HT-2157, also known as SNAP-37889, is a potent and selective non-peptide competitive antagonist of the galanin-3 receptor (GalR3). Preclinical studies have demonstrated its potential as an anxiolytic, antidepressant, and cognitive-enhancing agent. However, its clinical development was halted due to safety concerns, specifically the induction of methemoglobinemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, in vitro and in vivo pharmacology, and toxicological data. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in the field of galanin receptor modulation.
Introduction
Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The GalR3 receptor, in particular, has been implicated in the modulation of mood, anxiety, and cognitive functions. This compound was developed as a selective antagonist for GalR3 to investigate its therapeutic potential in central nervous system (CNS) disorders. This document serves as a detailed technical resource on the pharmacological characteristics of this compound.
Mechanism of Action
This compound functions as a selective and competitive antagonist at the GalR3 receptor.[1][2] The GalR3 receptor primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by the endogenous ligand galanin, GalR3 inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the GalR3 receptor, this compound blocks the effects of galanin, thereby preventing the downstream signaling cascade.[2]
Signaling Pathway Diagram
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Species | Reference(s) |
| GalR3 | This compound | ¹²⁵I-galanin displacement | 17.44 ± 0.01 | Human | [2] |
| GalR3 | This compound | ¹²⁵I-galanin displacement | 15 | Human | [3] |
| GalR1 | This compound | ¹²⁵I-galanin displacement | > 10,000 | Human | [2] |
| GalR2 | This compound | ¹²⁵I-galanin displacement | > 10,000 | Human | [2] |
Table 2: In Vitro Functional Activity
| Assay | Cell Line | Effect of this compound | Parameter | Value | Reference(s) |
| Adenylyl Cyclase Inhibition | HEK-293 (co-transfected with GalR3 and Gαz) | Competitive antagonism of galanin-evoked inhibition of adenylyl cyclase. | - | Concentration-dependent rightward shift of the galanin concentration-effect curve. | [2] |
Table 3: Preclinical In Vivo Efficacy
| Animal Model | Species | Administration Route | Dose Range (mg/kg) | Observed Effects | Reference(s) |
| Social Interaction Test | Rat | i.p. | 30 | Increased social interaction time. | [2] |
| Vogel Punished Drinking Test | Rat | i.p. | 3, 10 | Increased drinking (anxiolytic-like). | [2] |
| Forced Swim Test | Rat | i.p. | 3, 10 | Reduced immobility time (antidepressant-like). | [2] |
| Ethanol Self-Administration | Alcohol-preferring Rat | i.p. | 30 | Reduced operant responding for ethanol. | [2][4] |
| Morphine Self-Administration | Mouse | i.p. | 30 | Reduced morphine self-administration. | [5] |
Experimental Protocols
Radioligand Binding Assay ([¹²⁵I]-Galanin Displacement)
This protocol is a generalized procedure based on standard methods for GPCR radioligand binding assays.[6][7][8]
Objective: To determine the binding affinity (Ki) of this compound for the human GalR3 receptor.
Materials:
-
Membrane preparations from cells expressing the human GalR3 receptor.
-
[¹²⁵I]-Galanin (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled galanin).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, membrane preparation, [¹²⁵I]-Galanin (at a concentration near its Kd), and either this compound dilution, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Adenylyl Cyclase Inhibition)
This protocol is a generalized procedure for measuring cAMP levels in response to Gi/o-coupled GPCR activation.[9][10][11][12][13]
Objective: To characterize this compound as a competitive antagonist at the GalR3 receptor.
Materials:
-
HEK-293 cells co-transfected with human GalR3 and a Gαi/o subunit.
-
Galanin (agonist).
-
This compound (test compound).
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell culture medium and buffers.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the transfected cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Add varying concentrations of galanin to the wells.
-
Incubate for a specified time to allow for modulation of cAMP levels.
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the galanin concentration in the presence and absence of different concentrations of this compound.
-
Analyze the data to demonstrate a concentration-dependent rightward shift in the galanin dose-response curve, characteristic of competitive antagonism.
Pharmacokinetics
Limited pharmacokinetic data for this compound is publicly available. The following table is a summary of general findings. A more comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profile would be necessary for further development.
Table 4: Summary of Preclinical Pharmacokinetic Profile
| Species | Administration Route | Key Findings | Reference(s) |
| Rat | i.p., p.o. | Orally bioavailable. | [3] |
| Dog | Not specified | Investigated in repeat-dose toxicology studies. | [14][15][16][17] |
| Mouse | i.p. | Effective in behavioral models. | [5] |
Toxicology and Safety
The primary safety concern that led to the termination of clinical trials for this compound was the induction of methemoglobinemia.[18]
Methemoglobinemia: This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia.[19][20]
Mechanism of this compound-Induced Methemoglobinemia: The exact mechanism by which this compound or its metabolites cause methemoglobinemia has not been fully elucidated in the public domain. Drug-induced methemoglobinemia can occur through direct oxidation of hemoglobin or, more commonly, through the formation of reactive metabolites that act as oxidizing agents.[1][21] Many drugs, such as dapsone, are metabolized by cytochrome P450 enzymes to hydroxylamine derivatives, which are potent inducers of methemoglobin.[1] It is plausible that this compound undergoes similar metabolic activation.
In Vitro Toxicity: Studies have shown that this compound can induce apoptosis in various cell lines, including those that do not express GalR3, suggesting potential off-target effects at higher concentrations (≥10µM).[22]
Methemoglobin Reduction Pathway
Conclusion
This compound is a valuable research tool for investigating the role of the GalR3 receptor in the CNS. Its high potency and selectivity make it a suitable probe for preclinical studies. However, the significant toxicological finding of methemoglobinemia highlights a critical liability that prevented its further clinical development. Future efforts in developing GalR3 antagonists for therapeutic use must focus on designing compounds that retain the desired pharmacological activity while avoiding the structural motifs or metabolic pathways responsible for this adverse effect. The development of an enteric-coated formulation of this compound was an attempt to mitigate this issue, suggesting that the problem may be related to absorption and first-pass metabolism. This comprehensive pharmacological profile of this compound provides a foundation for the rational design of next-generation GalR3 modulators with improved safety profiles.
References
- 1. longdom.org [longdom.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The galanin receptor-3 antagonist, SNAP 37889, inhibits cue-induced reinstatement of alcohol-seeking and increases c-Fos expression in the nucleus accumbens shell of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. An evaluation of using rat-derived single-dose neuropharmacokinetic parameters to project accurately large animal unbound brain drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Methemoglobinemia - Wikipedia [en.wikipedia.org]
- 19. View of Drug-Induced Methemoglobinemia: a Case Report and Review of Literature | The Southwest Respiratory and Critical Care Chronicles [pulmonarychronicles.com]
- 20. What Every Pharmacist Should Know about Drug-Induced (Acquired) Methemoglobinemia — tl;dr pharmacy [tldrpharmacy.com]
- 21. Drug induced methemglobinemia [wisdomlib.org]
- 22. In vitro toxicity of the galanin receptor 3 antagonist SNAP 37889 - PubMed [pubmed.ncbi.nlm.nih.gov]
HT-2157: A Deep Dive into its Antagonism of the Galanin-3 Receptor and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 receptor (GalR3).[1] This document provides a comprehensive technical overview of this compound, its mechanism of action, and its interaction with the galanin signaling pathways. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the underlying biological processes. While showing promise in preclinical models for conditions like anxiety and depression, the clinical development of this compound was halted due to safety concerns, highlighting the complexities of targeting the galanin system.[1]
Introduction to Galanin and its Receptors
Galanin is a widely expressed neuropeptide that plays a crucial role in regulating a variety of physiological processes, including pain, mood, appetite, and cognition.[2][3] It exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2][3][4] These receptors exhibit differential coupling to intracellular signaling cascades, leading to a diverse range of cellular responses.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory Gi/o proteins.[3][4] Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
-
GalR2: In contrast, GalR2 predominantly couples to Gq/11 proteins.[3][4] Its activation stimulates phospholipase C, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5]
The distinct signaling pathways and tissue distribution of these receptors allow for the specific and often opposing effects of galanin, making receptor-selective ligands valuable tools for research and potential therapeutic agents.
This compound: A Selective GalR3 Antagonist
This compound is a potent and selective antagonist of the human GalR3 receptor.[6] Its selectivity for GalR3 over GalR1 and GalR2 makes it a critical tool for elucidating the specific functions of the GalR3 signaling pathway.
Mechanism of Action
This compound acts as a competitive antagonist at the GalR3 receptor.[6] This means it binds to the same site as the endogenous ligand, galanin, but does not activate the receptor. By occupying the binding site, it prevents galanin from binding and initiating the downstream signaling cascade. Specifically, this compound has been shown to produce concentration-dependent rightward shifts in the concentration-effect curve for galanin-induced inhibition of adenylyl cyclase, a hallmark of competitive antagonism.[6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Human GalR3 | 17.44 ± 0.01 |
| Human GalR1 | > 10,000 |
| Human GalR2 | > 10,000 |
Data from MedChemExpress, compiled from studies on membranes from transiently transfected LMTK- cells.[6]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose (mg/kg, i.p.) | Effect |
| Operant Responding for Ethanol | Alcohol-preferring rats | 30 | Reduction in operant responding for ethanol, sucrose, and saccharin |
| Anxiety-like Behavior (Elevated Plus Maze, Light-Dark Box) | Male iP rats | 30 | No significant alteration in locomotor activity or anxiety-like behavior |
| Vogel Punished Drinking Task | Rats | 3 and 10 | Increased drinking (anxiolytic-like effect) |
| Forced Swim Test | Rats | 3 and 10 | Reduced immobility time (antidepressant-like effect) |
Data compiled from various preclinical studies.[6][7]
Galanin Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the three galanin receptors.
Caption: Galanin receptor signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and its effects on galanin signaling.
Radioligand Binding Assay for Galanin Receptors
This protocol is used to determine the binding affinity of compounds for the galanin receptors.
Objective: To determine the Ki of this compound for human GalR1, GalR2, and GalR3.
Materials:
-
Membranes from cells expressing human GalR1, GalR2, or GalR3 (e.g., transiently transfected LMTK- or HEK293 cells).
-
125I-labeled galanin (radioligand).
-
This compound or other test compounds.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, 125I-galanin, and either vehicle, unlabeled galanin (for non-specific binding), or the test compound.
-
Incubate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay.
Functional Assay: Adenylyl Cyclase Activity
This assay measures the ability of this compound to antagonize galanin-induced inhibition of adenylyl cyclase.
Objective: To determine the functional antagonist properties of this compound at the GalR3 receptor.
Materials:
-
HEK293 cells co-transfected with human GalR3 and a Gα subunit that couples to adenylyl cyclase (e.g., Gαz).[6]
-
Galanin.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Add varying concentrations of galanin in the presence of a fixed concentration of forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curves for galanin in the presence and absence of this compound.
-
A rightward shift in the galanin concentration-response curve in the presence of this compound indicates competitive antagonism.
Caption: Workflow for adenylyl cyclase functional assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GalR3 receptor in health and disease. Its high selectivity allows for the specific dissection of GalR3-mediated signaling pathways. Preclinical studies have demonstrated its potential in models of anxiety, depression, and substance abuse. However, the termination of its clinical development due to safety concerns underscores the challenges in translating preclinical findings to human therapeutics. Future research may focus on developing new GalR3 antagonists with improved safety profiles, building upon the knowledge gained from the study of this compound. This document provides a foundational resource for such endeavors, offering a detailed understanding of this compound's properties and the broader context of galanin signaling.
References
- 1. This compound [medbox.iiab.me]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.cn [glpbio.cn]
In Vitro Characterization of HT-2157: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2157, also known by its former development code SNAP-37889, is a selective, high-affinity, competitive antagonist of the galanin-3 receptor (Gal3).[1] Galanin is a neuropeptide involved in a wide array of physiological processes, and its effects are mediated through three G protein-coupled receptor subtypes: Gal1, Gal2, and Gal3. This compound's selectivity for Gal3 makes it a valuable tool for elucidating the specific roles of this receptor subtype in various biological systems. This document provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and key experimental protocols.
Core Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Cell Line | Assay Type |
| Human Gal3 | This compound | 17.44 ± 0.01 | Transiently transfected LMTK- cells | ¹²⁵I-galanin displacement assay |
| Human Gal1 | This compound | >10,000 | Not specified | ¹²⁵I-galanin displacement assay |
| Human Gal2 | This compound | >10,000 | Not specified | ¹²⁵I-galanin displacement assay |
Data compiled from MedChemExpress.[1]
Table 2: Functional Antagonism of this compound
| Assay | Effect of this compound (0.1-10 µM) | Cell Line |
| Galanin-evoked inhibition of adenylyl cyclase | Concentration-dependent rightward shift of the galanin concentration-effect curve | Modified HEK-293 cells transiently cotransfected with Gal3 receptor and Gαz |
Data compiled from MedChemExpress.[1]
Signaling Pathway
This compound exerts its effects by blocking the canonical signaling pathway of the Gal3 receptor. The Gal3 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand, galanin, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively binding to the Gal3 receptor, this compound prevents galanin from initiating this signaling cascade.
Experimental Protocols
¹²⁵I-Galanin Displacement Assay
This assay is employed to determine the binding affinity of this compound for the galanin receptors.
1. Membrane Preparation:
- Culture LMTK- cells transiently transfected with the human Gal3 receptor (or Gal1 and Gal2 for selectivity profiling).
- Harvest the cells and homogenize them in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.
2. Binding Reaction:
- In a 96-well plate, add the cell membrane preparation.
- Add increasing concentrations of unlabeled this compound.
- Add a constant concentration of ¹²⁵I-labeled galanin.
- For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled galanin.
- Incubate the plate, typically at room temperature for a specified period (e.g., 60-90 minutes), to allow the binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
- Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Generate a competition binding curve by plotting the percentage of specific binding of ¹²⁵I-galanin against the concentration of this compound.
- Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Determine the Ki value using the Cheng-Prusoff equation.
A[label="Prepare Cell Membranes\n(Transfected LMTK- cells)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Incubate Membranes with:\n- ¹²⁵I-Galanin\n- this compound (varying conc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Separate Bound and Free Ligand\n(Filtration)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Data Analysis\n(IC₅₀ and Ki determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
}
Adenylyl Cyclase Inhibition Assay
This functional assay assesses the ability of this compound to antagonize the galanin-induced inhibition of adenylyl cyclase.
1. Cell Culture and Transfection:
- Culture modified HEK-293 cells.
- Co-transfect the cells with plasmids encoding the human Gal3 receptor and Gαz.
2. Assay Procedure:
- Seed the transfected cells into a 96-well plate and allow them to adhere.
- Pre-incubate the cells with varying concentrations of this compound.
- Stimulate the cells with a range of concentrations of galanin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and ATP.
- Incubate for a defined period to allow for cAMP production.
- Lyse the cells to release the intracellular cAMP.
3. cAMP Measurement:
- Measure the concentration of cAMP in the cell lysates using a suitable detection method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
- Plot the galanin concentration-response curves in the absence and presence of different concentrations of this compound.
- A rightward shift in the galanin concentration-response curve in the presence of this compound indicates competitive antagonism.
- The degree of the shift can be used to calculate the potency of the antagonist.
A[label="Culture & Transfect HEK-293 cells\n(Gal3 + Gαz)", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Pre-incubate with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C [label="Stimulate with Galanin", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="Lyse Cells and Measure cAMP", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Analyze Concentration-Response Shift", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
}
Off-Target Profile and Safety Pharmacology
While comprehensive data from a broad cross-reactivity panel for this compound is not publicly available, it has been reported that the compound was tested against a range of G-protein-coupled receptors, ion channels, enzymes, and transporters.[1]
Importantly, in vitro studies have revealed that this compound can induce apoptosis in various cell types, including HL-60 leukemia cells, BV-2 murine microglial cells, and human peripheral blood mononuclear cells. This effect was observed at a concentration of 10 µM and appeared to be independent of Gal3 receptor expression. This finding highlights a potential off-target activity that should be considered in the interpretation of in vitro and in vivo studies using this compound.
Conclusion
This compound is a potent and selective in vitro antagonist of the human Gal3 receptor. Its high affinity and competitive nature have been demonstrated through radioligand binding and functional adenylyl cyclase inhibition assays. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers utilizing this compound to investigate the physiological and pathological roles of the Gal3 receptor. The observation of off-target apoptotic effects at higher concentrations underscores the importance of careful dose selection and interpretation of experimental results.
References
Preclinical Profile of HT-2157: A Galanin-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2157, also known by its former development code SNAP-37889, is a selective, high-affinity, non-peptide competitive antagonist of the galanin-3 (Gal3) receptor.[1][2][3] Preclinical research has explored its potential therapeutic applications in a range of neurological and psychiatric disorders, including anxiety, depression, and substance use disorders.[4] Despite promising initial findings, the clinical development of this compound was ultimately halted due to safety concerns that arose during human trials.[2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacodynamics, in vitro and in vivo efficacy, and proposed mechanism of action. While detailed experimental protocols, comprehensive pharmacokinetic data, and specific toxicology findings are not extensively available in the public domain, this document synthesizes the key studies to inform future research in the field of galanin receptor modulation.
Core Data Summary
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Cell Line | Radioligand | Reference |
| Human Gal3 | 17.44 ± 0.01 nM | LMTK- | 125I-galanin | [1] |
| Human Gal1 | >10,000 nM | LMTK- | 125I-galanin | [1] |
| Human Gal2 | >10,000 nM | LMTK- | 125I-galanin | [1] |
Table 2: Summary of In Vivo Efficacy Studies of this compound
| Animal Model | Species | Dose Range (i.p.) | Effects Observed | Reference |
| Alcohol-preferring (iP) rats | Rat | 30 mg/kg | Reduced operant responding for ethanol, sucrose, and saccharin. | [1] |
| Vogel Punished Drinking Task | Rat | 3 and 10 mg/kg | Increased drinking, indicating anxiolytic-like activity. | [5] |
| Forced Swim Test | Rat | 3 and 10 mg/kg | Reduced immobility time, indicating antidepressant-like activity. | [5] |
| Binge Drinking (SHAC) | Mouse | 30 mg/kg | Significantly less ethanol, sucrose, and saccharin consumption. | [4] |
| Morphine Self-Administration | Mouse | 30 mg/kg | Reduced morphine self-administration. | [4] |
| Locomotor Activity | Rat | 30 mg/kg | No significant effect on locomotor activity. | [4] |
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the Gal3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, can modulate various intracellular signaling pathways, including the inhibition of adenylyl cyclase.[1] Preclinical evidence suggests that the anxiolytic and antidepressant-like effects of this compound may be mediated by its influence on the serotonergic system. Specifically, this compound has been shown to attenuate the inhibitory effect of galanin on serotonin (5-HT) release in the dorsal raphe nucleus, a key area for mood regulation.[2]
Experimental Protocols
While detailed, step-by-step protocols for the preclinical evaluation of this compound are not fully available in published literature, the following outlines the general methodologies employed in key experiments.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human Gal1, Gal2, and Gal3 receptors.
-
General Procedure:
-
Membranes from LMTK- cells transiently expressing the respective human galanin receptor subtypes were used.
-
A competitive radioligand binding assay was performed using 125I-labeled galanin as the radioligand.
-
Increasing concentrations of unlabeled this compound were incubated with the cell membranes and the radioligand.
-
The amount of radioligand displaced by this compound was measured to determine the half-maximal inhibitory concentration (IC50), which was then used to calculate the Ki value.
-
Adenylyl Cyclase Inhibition Assay
-
Objective: To assess the functional antagonist activity of this compound at the Gal3 receptor.
-
General Procedure:
-
The assay was conducted in modified HEK-293 cells transiently co-transfected with the human Gal3 receptor and Gαz.
-
Cells were stimulated with galanin in the presence of varying concentrations of this compound (0.1-10 μM).
-
The inhibition of adenylyl cyclase activity, measured by cAMP levels, was quantified.
-
A concentration-dependent rightward shift in the galanin concentration-effect curve in the presence of this compound indicated competitive antagonism.[1]
-
In Vivo Behavioral Assays
-
Animal Models: Preclinical studies utilized various rodent models, including alcohol-preferring (iP) rats and mice.
-
Drug Administration: this compound was typically administered via intraperitoneal (i.p.) injection.
-
Key Behavioral Paradigms:
-
Operant Responding: Animals were trained to self-administer substances like ethanol, sucrose, or saccharin by pressing a lever. The effect of this compound on the rate of lever pressing was measured to assess its impact on reward-seeking behavior.
-
Vogel Punished Drinking Task: This conflict test measures anxiety-like behavior. Water-deprived rats were allowed to drink from a tube that delivered a mild electric shock after a certain number of licks. Anxiolytic compounds typically increase the number of shocks the animals are willing to tolerate to drink.
-
Forced Swim Test: This is a common model to assess antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and antidepressant drugs typically reduce this immobility time.
-
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for this compound are not publicly available. The termination of human clinical trials due to safety concerns suggests that unfavorable findings may have emerged during later stages of development.[2] The nature of these safety concerns has not been disclosed in the available literature. For a complete understanding of the compound's profile, access to these proprietary data would be necessary.
Conclusion
This compound is a potent and selective Gal3 receptor antagonist that demonstrated promising anxiolytic, antidepressant, and anti-addictive properties in preclinical models. Its mechanism of action is believed to involve the modulation of serotonergic neurotransmission. However, the discontinuation of its clinical development due to safety issues highlights the challenges in translating preclinical efficacy into a safe and effective therapeutic for human use. The information gathered on this compound provides a valuable case study for researchers in the field of neuropeptide pharmacology and underscores the importance of thorough safety and toxicological profiling in drug development. Further research into Gal3 receptor antagonism may yet yield novel therapeutic agents, building on the lessons learned from the preclinical evaluation of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galanin-3 receptor antagonism by SNAP 37889 reduces motivation to self-administer alcohol and attenuates cue-induced reinstatement of alcohol-seeking in iP rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAP 37889 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
HT-2157: A Technical Overview of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Abstract
HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (GAL₃) receptor. Initially investigated for its potential therapeutic effects in anxiety and depression, its clinical development was terminated due to safety concerns.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, drawing from preclinical in vitro and in vivo studies. While specific details of the adverse events leading to its clinical trial termination are not publicly available, in vitro evidence points towards a mechanism of receptor-independent cytotoxicity. This document is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.
Introduction
Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors: GAL₁, GAL₂, and GAL₃. The GAL₃ receptor, in particular, has been implicated in the modulation of mood and anxiety. This compound emerged as a potent and selective antagonist for the GAL₃ receptor, demonstrating promising anxiolytic and antidepressant-like activity in rodent models. However, the progression of this compound into and through clinical trials was halted due to undisclosed safety issues.[1] This guide synthesizes the publicly accessible information regarding the safety and toxicity profile of this compound to inform future research in the development of GAL₃ receptor modulators.
Preclinical Safety and Toxicity Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Cell Line/System | Reference |
| GAL₃ Receptor Binding Affinity (Kᵢ) | 17 nM | Membranes from LMTK⁻ cells expressing human GAL₃ | [1] |
| GAL₁ Receptor Binding Affinity (Kᵢ) | >10 µM | Membranes from LMTK⁻ cells expressing human GAL₁ | [1] |
| GAL₂ Receptor Binding Affinity (Kᵢ) | >10 µM | Membranes from LMTK⁻ cells expressing human GAL₂ | [1] |
| Functional Antagonism | Concentration-dependent rightward shift of the galanin concentration-effect curve | Galanin-evoked inhibition of adenylyl cyclase | Not specified |
Table 2: In Vitro Cytotoxicity
| Cell Line | Effect | Concentration | Receptor Expression | Reference |
| HL-60 (Human promyelocytic leukemia) | Induction of apoptosis | 10 µM | GAL₂ | [1] |
| BV-2 (Murine microglial cells) | Induction of apoptosis | 10 µM | Endogenous GAL₃ | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Induction of apoptosis | 10 µM | Not specified | [1] |
| HMCB (Human melanocytes) | Induction of apoptosis | ≥10 µM | Endogenous GAL₃ | |
| SH-SY5Y (Human neuroblastoma) | Induction of apoptosis | ≥10 µM | No galanin receptors |
Table 3: In Vivo Pharmacological and Behavioral Effects in Rodents
| Species | Model | Dose | Effect | Reference |
| Rat | Vogel Punished Drinking Test | 3 and 10 mg/kg | Increased drinking (anxiolytic-like) | [1] |
| Rat | Forced Swim Test | 3 and 10 mg/kg | Reduced immobility time (antidepressant-like) | [1] |
| Rat | Operant Alcohol Self-Administration | 30 mg/kg | Decreased self-administration | [1] |
Key Experimental Protocols
In Vitro Apoptosis Induction Assay
-
Cell Lines: HL-60, BV-2, and primary human PBMCs were utilized.
-
Treatment: Cells were treated with this compound (SNAP-37889) at a concentration of 10 µM.
-
Apoptosis Detection: The induction of apoptosis was assessed. The specific methodology for apoptosis detection (e.g., Annexin V/PI staining, caspase activation assays) is not detailed in the provided search results.
-
Receptor Expression Analysis: The expression of galanin receptors in the cell lines was determined to assess if the cytotoxic effects were dependent on the presence of the drug's target.
Rodent Behavioral Models
-
Vogel Punished Drinking Test (Rat): This conflict test is used to evaluate anxiolytic drug activity. Thirsty rats are trained to drink from a tube that is electrified. The number of licks is measured, with an increase in licking in the presence of the drug, despite the shock, indicating an anxiolytic effect.
-
Forced Swim Test (Rat): This model is commonly used to screen for antidepressant efficacy. Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a decrease in immobility time is indicative of an antidepressant-like effect.
-
Operant Alcohol Self-Administration (Rat): Rats are trained to press a lever to receive an alcohol reward. A decrease in lever pressing for alcohol following drug administration suggests a reduction in the reinforcing properties of alcohol.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound as a GAL₃ receptor antagonist.
Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.
Discussion and Conclusion
The preclinical data for this compound demonstrated its potential as a selective GAL₃ receptor antagonist with desirable pharmacological effects in animal models of anxiety and depression. However, the termination of its clinical development underscores a significant safety liability. The in vitro findings are particularly revealing, as they indicate that this compound can induce apoptosis in various cell types, including immune and neuronal cells, at a concentration of 10 µM.[1] Crucially, this cytotoxic effect was observed in cells lacking the GAL₃ receptor, suggesting an off-target and receptor-independent mechanism of toxicity.
This observed in vitro cytotoxicity provides a plausible explanation for the safety concerns that led to the cessation of clinical trials, although the precise nature of the adverse events in humans remains undisclosed. The discrepancy between the lack of reported overt toxicity in preclinical animal studies and the ultimate clinical outcome highlights the limitations of animal models in predicting all human toxicities.
References
HT-2157: A Technical Guide to a Selective Galanin-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HT-2157, also known as SNAP-37889, is a selective, high-affinity, non-peptide competitive antagonist of the galanin-3 receptor (Gal3).[1][2][3][4][5] Initially investigated for its potential therapeutic effects in anxiety, depression, and cognitive dysfunction, its development was halted due to safety concerns observed in human clinical trials.[2][3] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental findings related to this compound, intended for a scientific audience.
Chemical Structure and Properties
This compound is a synthetic organic compound with the following identifiers:
| Property | Value |
| IUPAC Name | 1-Phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one[2][3] |
| Synonyms | SNAP-37889, SNAP 37889[1][2][4][6] |
| CAS Number | 303149-14-6[2][3][6] |
| Molecular Formula | C21H13F3N2O[1][3][6] |
| Molecular Weight | 366.34 g/mol [1][3] |
| SMILES | c14ccccc4n(-c3ccccc3)c(=O)c1=N\c(c2)cccc2C(F)(F)F[2][3] |
| InChI | InChI=1S/C21H13F3N2O/c22-21(23,24)14-7-6-8-15(13-14)25-19-17-11-4-5-12-18(17)26(20(19)27)16-9-2-1-3-10-16/h1-13H/b25-19+[2][3] |
Mechanism of Action
This compound functions as a selective antagonist at the galanin-3 receptor (Gal3), a G-protein-coupled receptor (GPCR).[1][4][5] The neuropeptide galanin is the endogenous ligand for this receptor.[2][3] Upon activation by galanin, the Gal3 receptor typically couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] By competitively binding to the Gal3 receptor, this compound blocks the action of galanin, thereby preventing the downstream signaling cascade.[1] This antagonism has been shown to increase serotonin release, which is thought to underlie its observed anxiolytic and antidepressant-like effects in preclinical studies.[2][3]
Figure 1: this compound antagonizes the Galanin-3 receptor signaling pathway.
Quantitative Data
The following table summarizes the binding affinity and selectivity of this compound for human galanin receptors.
| Receptor | Binding Affinity (Ki) | Reference |
| Gal3 | 17.44 ± 0.01 nM | [1] |
| Gal1 | >10,000 nM | [1] |
| Gal2 | >10,000 nM | [1] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for human galanin receptors (Gal1, Gal2, and Gal3).
Methodology:
-
Cell Lines: LMTK- cells transiently transfected to express human Gal1, Gal2, or Gal3 receptors were used.[1]
-
Radioligand: 125I-labeled galanin was used as the radioligand.
-
Procedure: Membranes from the transfected cells were incubated with a fixed concentration of 125I-galanin and varying concentrations of this compound.
-
Detection: The amount of bound radioligand was measured using a scintillation counter.
-
Analysis: The inhibition constant (Ki) was calculated from the concentration of this compound that displaced 50% of the specific binding of 125I-galanin (IC50) using the Cheng-Prusoff equation.
Figure 2: Workflow for the radioligand binding assay.
Functional Antagonism Assay (Adenylyl Cyclase Activity)
Objective: To assess the ability of this compound to antagonize the functional response to galanin at the Gal3 receptor.
Methodology:
-
Cell Lines: Modified HEK-293 (PEAKrapid) cells were transiently co-transfected with the human Gal3 receptor and Gαz.[8]
-
Procedure: The transfected cells were treated with galanin in the presence of varying concentrations of this compound (0.1-10 μM).[1]
-
Measurement: The intracellular levels of cyclic AMP (cAMP) were measured to determine the activity of adenylyl cyclase.
-
Analysis: The concentration-dependent rightward shift of the galanin concentration-effect curve in the presence of this compound was analyzed to confirm competitive antagonism.[1]
Preclinical Findings
-
Anxiolytic and Antidepressant-like Effects: In rodent models, this compound demonstrated anxiolytic- and antidepressant-like activities.[3][8] Specifically, it increased drinking in the Vogel punished drinking task and reduced immobility time in the forced swim test in rats.[8]
-
Reduction of Ethanol Consumption: this compound was shown to reduce operant responding for ethanol in alcohol-preferring rats at a dose of 30 mg/kg (i.p.).[1] This effect was also observed for sucrose and saccharin solutions.[1]
-
Cognitive Function: The compound was researched for its potential in treating cognitive dysfunction.[2][3]
Clinical Development and Safety
Despite promising preclinical data, all human clinical trials of this compound were terminated due to safety concerns.[2][3] One significant issue identified was the potential for this compound to cause methemoglobinemia.[7] This has led to the search for new Gal3 receptor antagonists with a more favorable safety profile.[3]
Conclusion
This compound is a potent and selective antagonist of the Gal3 receptor that showed promise in preclinical models for treating neuropsychiatric and substance use disorders. However, its clinical development was halted due to safety issues. The information presented in this guide provides a technical overview of its chemical properties, mechanism of action, and key experimental data, which may be of value to researchers in the field of neuroscience and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. adooq.com [adooq.com]
- 5. This compound | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. US8277842B1 - Enteric-coated this compound compositions and methods of their use - Google Patents [patents.google.com]
- 8. glpbio.cn [glpbio.cn]
Methodological & Application
HT-2157: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2157, also known as SNAP-37889, is a selective, high-affinity, non-peptide antagonist of the galanin-3 receptor (Gal3).[1][2] Galanin is a neuropeptide implicated in a wide range of physiological and pathophysiological processes in the central nervous system, including mood, anxiety, cognition, and addiction.[3] By selectively blocking the Gal3 receptor, this compound offers a valuable tool for investigating the role of this specific receptor subtype in various neurological and psychiatric conditions. Preclinical studies have demonstrated the anxiolytic, antidepressant, and anti-addictive potential of this compound, making it a compound of significant interest in neuroscience research.[2][3] However, it is important to note that human clinical trials for this compound were terminated due to safety concerns.[2]
Mechanism of Action
This compound acts as a competitive antagonist at the Gal3 receptor.[1][3] The Gal3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, inhibits adenylyl cyclase activity.[1][4] This leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of galanin to the Gal3 receptor, this compound prevents this downstream signaling cascade. The antagonism of Gal3 receptors by this compound has been shown to modulate serotonergic neurotransmission, potentially by attenuating the inhibitory influence of galanin on serotonin (5-HT) release in brain regions like the dorsal raphe nucleus.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | Human Gal3 | - | 17.44 ± 0.01 nM | [1][3] |
| Human Gal1 | - | > 10,000 nM | [1][3] | |
| Human Gal2 | - | > 10,000 nM | [1][3] | |
| Functional Antagonism (Kb) | Human Gal3 | - | 29 nM | [3] |
Table 2: In Vivo Efficacy in Behavioral Models
| Behavioral Model | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Vogel Punished Drinking Test | Rat | 3, 10 | Oral (p.o.) | Increased punished drinking (anxiolytic-like) | [3][4] |
| Forced Swim Test | Rat | 3, 10 | Oral (p.o.) | Reduced immobility time (antidepressant-like) | [4] |
| Social Interaction Test | Rat | 3, 10, 30 | Oral (p.o.) | Increased social interaction time (anxiolytic-like) | [3] |
| Operant Responding for Ethanol | Rat | 30 | Intraperitoneal (i.p.) | Reduced operant responding for ethanol | [1] |
| Morphine Self-Administration | Mouse | 30 | Intraperitoneal (i.p.) | Reduced morphine self-administration | [5] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Gal3 Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the human Gal3 receptor.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [¹²⁵I]-Galanin (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
For non-specific binding determination, add a high concentration of unlabeled galanin.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: Inhibition of Adenylyl Cyclase
-
Objective: To assess the functional antagonist activity of this compound at the Gal3 receptor.[1][4]
-
Materials:
-
Cells co-transfected with the human Gal3 receptor and a G-protein (e.g., Gαz) in a suitable cell line (e.g., modified HEK-293 cells).[1]
-
Galanin.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
-
Protocol:
-
Culture the transfected cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of galanin to stimulate the Gal3 receptor, in the presence of forskolin.
-
Incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.
-
Generate concentration-response curves for galanin in the presence and absence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA₂ or Kb value, which quantifies the potency of the antagonist. A Schild regression slope close to 1 is indicative of competitive antagonism.[3]
-
In Vivo Protocols
1. Vogel Punished Drinking Test (Anxiolytic-like Effects)
-
Objective: To evaluate the anxiolytic-like properties of this compound in rats.[3][4]
-
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
Vogel test apparatus (a chamber with a drinking spout connected to a shock generator).
-
This compound.
-
Vehicle control.
-
-
Protocol:
-
Water-deprive the rats for 48 hours prior to the test.
-
Administer this compound (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Place the rat in the Vogel test chamber.
-
For a set period (e.g., 5 minutes), every 20th lick of the drinking spout results in a mild foot shock.
-
Record the total number of licks and the number of shocks received.
-
An increase in the number of licks and shocks in the this compound treated group compared to the vehicle group indicates an anxiolytic-like effect.
-
2. Forced Swim Test (Antidepressant-like Effects)
-
Objective: To assess the antidepressant-like effects of this compound in rats.[4]
-
Materials:
-
Male rats (e.g., Wistar).
-
A cylindrical container filled with water (24-25°C).
-
This compound.
-
Vehicle control.
-
-
Protocol:
-
On day 1 (pre-test), place each rat in the water cylinder for 15 minutes.
-
On day 2 (test day), administer this compound (e.g., 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Place the rat in the water cylinder for 5 minutes.
-
Record the duration of immobility (the time the rat spends floating with minimal movements to keep its head above water).
-
A significant reduction in immobility time in the this compound treated group compared to the vehicle group suggests an antidepressant-like effect.
-
3. Operant Responding for Ethanol (Anti-addictive Properties)
-
Objective: To investigate the effect of this compound on the motivation to consume ethanol in alcohol-preferring rats.[1]
-
Materials:
-
Alcohol-preferring rats (e.g., iP rats).
-
Operant conditioning chambers equipped with two levers and a liquid dispenser.
-
Ethanol solution (e.g., 10% v/v).
-
This compound.
-
Vehicle control.
-
-
Protocol:
-
Train the rats to self-administer the ethanol solution by pressing the active lever. The inactive lever has no consequence.
-
Once stable responding is achieved, on the test day, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30-60 minutes before the session.
-
Place the rat in the operant chamber and record the number of presses on both the active and inactive levers for the duration of the session (e.g., 30 minutes).
-
A decrease in active lever pressing in the this compound treated group compared to the vehicle group indicates a reduction in the motivation to consume ethanol.
-
Signaling Pathways and Experimental Workflows
Caption: this compound antagonizes the Gal3 receptor, preventing galanin-mediated inhibition of adenylyl cyclase.
Caption: A generalized workflow for in vivo behavioral studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [medbox.iiab.me]
- 3. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.cn [glpbio.cn]
- 5. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HT-2157 In Vivo Dosing and Administration
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of HT-2157, a selective antagonist of the galanin-3 receptor (Gal3). The protocols are based on currently available preclinical data.
Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight | Mechanism of Action |
| This compound | SNAP-37889 | 303149-14-6 | C₂₁H₁₃F₃N₂O | 366.34 g/mol | Selective, high-affinity, competitive antagonist of the galanin-3 receptor (Gal3).[1] |
In Vivo Dosing and Administration Data
The following table summarizes the available quantitative data for the in vivo administration of this compound in rats. All cited studies have utilized a single dose of 30 mg/kg delivered via intraperitoneal injection.
| Species | Dose | Route of Administration | Vehicle | Observed Effects |
| Rat (Male, alcohol-preferring iP) | 30 mg/kg | Intraperitoneal (i.p.) | 10% DMSO in 90% Corn Oil | - Reduced operant responding for ethanol, sucrose, and saccharin.[1][2] - Did not alter locomotor activity.[1][2] |
| Rat (Male, Wistar) | 3 and 10 mg/kg | Not Specified | Not Specified | - Increased drinking in the Vogel punished drinking task (anxiolytic-like effect).[3] - Reduced immobility time in the forced swim test (antidepressant-like effect).[3] |
| Rat (Obese type 2 diabetic) | 30 mg/kg | Intraperitoneal (i.p.) | 5% DMSO and 1% HMC in saline | - Reversed the effects of spexin on hypothalamic NPY and AgRP expression.[4] |
Note: There is a lack of publicly available dose-response and pharmacokinetic data for this compound. The 30 mg/kg dose in rats is the most consistently reported effective dose in the literature.
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or Saline with 1% Hydroxypropyl methylcellulose (HMC)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Protocol 1: DMSO and Corn Oil Vehicle
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to constitute 10% of the final volume.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle heating or sonication may be applied to aid dissolution.
-
Add corn oil to reach the final desired volume (90% of the total).
-
Vortex the solution again to ensure a homogenous suspension.
-
The final solution should be prepared fresh on the day of the experiment.
Protocol 2: DMSO, HMC, and Saline Vehicle
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to constitute 5% of the final volume.
-
Vortex the mixture until the powder is dissolved.
-
In a separate tube, prepare a 1% HMC solution in saline.
-
Add the 1% HMC in saline solution to the dissolved this compound to reach the final desired volume.
-
Vortex the solution thoroughly to ensure it is well-mixed.[4]
-
Prepare the dosing solution fresh daily.
Intraperitoneal (i.p.) Administration in Rats
Materials:
-
Prepared this compound dosing solution
-
Appropriate gauge needles (e.g., 25-27 gauge)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the rat to determine the correct volume of the dosing solution to administer based on the 30 mg/kg dose.
-
Gently restrain the rat, exposing its abdomen. The rat should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
The injection site is typically in the lower quadrant of the abdomen, off the midline to avoid the bladder and the linea alba.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing any organs.
-
Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn back into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
Key Experimental Workflows and Signaling Pathways
Experimental Workflow for Behavioral Studies
The following diagram illustrates a general workflow for conducting behavioral experiments with this compound in rats.
Galanin Receptor 3 (Gal3) Signaling Pathway
This compound acts as an antagonist at the Gal3 receptor. The binding of the endogenous ligand, galanin, to Gal3 typically leads to the inhibition of adenylyl cyclase. This compound blocks this interaction.
References
Application Notes and Protocols for HT-2157 in the Study of Anxiety and Depression in Animal Models
For Research Use Only. Not for use in humans.
Introduction
HT-2157, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (GAL-3) receptor.[1] Galanin is a neuropeptide implicated in a variety of physiological processes, including mood regulation, anxiety, and depression. The GAL-3 receptor subtype is understood to play a role in these processes. By blocking the action of galanin at the GAL-3 receptor, this compound has been shown to produce anxiolytic and antidepressant-like effects in various preclinical animal models.[1][2][3] The mechanism underlying these effects is believed to involve the enhancement of serotonergic transmission.[1][3] Specifically, antagonism of GAL-3 receptors can lead to an increase in serotonin (5-HT) release, which is a key neurotransmitter in the regulation of mood and emotion.[1][2]
It is important to note that while this compound has demonstrated efficacy in animal models, human clinical trials were terminated due to safety concerns.[1] Therefore, its use is restricted to preclinical research settings.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-Phenyl-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one |
| Former Development Code | SNAP-37889 |
| Molecular Formula | C₂₁H₁₃F₃N₂O |
| Molar Mass | 366.34 g/mol |
| CAS Number | 303149-14-6 |
Mechanism of Action
This compound acts as a competitive antagonist at the GAL-3 receptor.[4] GAL-3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[5] Activation of GAL-3 receptors by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] By blocking this interaction, this compound prevents the inhibitory effect of galanin on neuronal activity, leading to an increase in the release of neurotransmitters such as serotonin.[1][2]
Mechanism of action of this compound.
Data Presentation
In Vitro Receptor Binding Affinity
The following table summarizes the binding affinity of this compound for human galanin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Human GAL-3 | 17.44 ± 0.01 nM | [2][4] |
| Human GAL-1 | > 10,000 nM | [2][4] |
| Human GAL-2 | > 10,000 nM | [2][4] |
In Vivo Efficacy in Animal Models of Anxiety and Depression
This table summarizes the effective doses and outcomes of this compound in various behavioral paradigms.
| Animal Model | Species | Dose Range | Route of Administration | Key Findings | Reference |
| Social Interaction Test | Rat | 3, 10, 30 mg/kg | p.o. (acute) | Dose-dependent increase in social interaction time. | [2] |
| Vogel Conflict Test | Rat | 3, 10 mg/kg | i.p. (acute) | Significant increase in punished drinking. | [2] |
| Forced Swim Test | Rat | 3, 10 mg/kg | p.o. (acute) | Dose-dependent decrease in immobility and increase in swimming time. | [2] |
| Forced Swim Test | Rat | 30 mg/kg | i.p. (chronic, 21 days) | Maintained antidepressant effects. | [3] |
| Stress-Induced Hyperthermia | Mouse | 0.3, 3, 30 mg/kg | p.o. (acute) | Significant attenuation of hyperthermic response. | [2][3] |
| Maternal Separation-Induced Vocalizations | Guinea Pig | 3, 10, 30 mg/kg | p.o. (acute) | Reduction in the number of vocalizations. | [3] |
| Operant Responding for Ethanol | Rat (alcohol-preferring) | 30 mg/kg | i.p. | Reduced operant responding for ethanol, sucrose, and saccharin. | [4] |
Experimental Protocols
General Preparation and Administration of this compound
Vehicle Preparation: A common vehicle for this compound for intraperitoneal (i.p.) injection is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral (p.o.) administration, this compound can be suspended in a 1% methylcellulose solution. It is recommended to prepare fresh solutions on the day of the experiment.
Administration: this compound is typically administered 30-60 minutes prior to behavioral testing. The volume of administration should be adjusted based on the animal's weight (e.g., 1 ml/kg for rats).
Protocol 1: Forced Swim Test (FST) in Rats
The Forced Swim Test is a widely used model to assess antidepressant-like activity.
Materials:
-
Cylindrical tanks (approximately 40 cm high x 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
This compound and vehicle solutions.
-
Stopwatches or automated video tracking software.
-
Dry towels and a warming area for the animals post-test.
Procedure:
-
Administer this compound or vehicle to the rats (e.g., 3, 10 mg/kg, p.o.) 60 minutes before the test.
-
Gently place each rat individually into a cylinder of water.
-
The test duration is typically 6 minutes.[6] The first 2 minutes are considered an adaptation period and are not scored.
-
During the subsequent 4 minutes, record the duration of immobility, swimming, and climbing behaviors.[6]
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat shows active swimming movements around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls.
-
-
At the end of the 6-minute session, remove the rat from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
-
The water should be changed between animals.
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 2: Social Interaction Test in Rats
This test assesses anxiolytic-like activity by measuring the time spent in social engagement.
Materials:
-
An open-field arena (e.g., 60 x 60 x 30 cm), dimly lit.
-
This compound and vehicle solutions.
-
Video recording and analysis software.
Procedure:
-
House the rats in pairs for at least a week before the test.
-
On the test day, administer this compound or vehicle to both rats in a pair (e.g., 3, 10, 30 mg/kg, p.o.) 60 minutes before testing.
-
Place the pair of unfamiliar rats in the center of the open-field arena.
-
Record the behavior for a 10-minute session.
-
Score the total time the animals spend in active social interaction. This includes sniffing, grooming, following, and crawling over or under each other. Aggressive behaviors should be noted but are typically not included in the social interaction time.
Data Analysis: Compare the total duration of social interaction between the this compound-treated groups and the vehicle-treated control group. A significant increase in social interaction time suggests an anxiolytic-like effect.
Protocol 3: Vogel Conflict Test in Rats
This model assesses anxiolytic-like activity by measuring the suppression of punished behavior.
Materials:
-
A testing chamber with a grid floor capable of delivering a mild electric shock.
-
A drinking spout connected to a water source and a lickometer.
-
A shock generator.
-
This compound and vehicle solutions.
Procedure:
-
Water-deprive the rats for 24-48 hours before the test to motivate drinking.
-
Administer this compound or vehicle (e.g., 3, 10 mg/kg, i.p.) 30 minutes prior to the test session.
-
Place the rat in the testing chamber.
-
Allow a brief period for habituation (e.g., 3 minutes).
-
During the test session (e.g., 10 minutes), every 20th lick from the drinking spout triggers a brief, mild foot shock.
-
Record the total number of licks and the number of shocks received.
Data Analysis: Compare the number of shocks received by the this compound-treated groups and the vehicle-treated control group. An increase in the number of punished licks (and thus shocks received) indicates an anxiolytic-like effect.
Experimental Workflow Visualization
References
- 1. medbox.iiab.me [medbox.iiab.me]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HT-2157 in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2157, also known as SNAP-37889, is a selective, high-affinity, and competitive antagonist of the galanin-3 (Gal3) receptor.[1][2][3][4] The galaninergic system, including the Gal3 receptor, is implicated in a variety of physiological processes within the central nervous system, such as mood, anxiety, and potentially cognitive function.[5][6] Preclinical evidence suggests that antagonism of the Gal3 receptor may have therapeutic potential in neuropsychiatric disorders. While human clinical trials for this compound were discontinued due to safety concerns, the compound remains a valuable research tool for investigating the role of the Gal3 receptor in brain function.[5]
These application notes provide an overview of the preclinical data related to this compound's effects on CNS-related behaviors, detail its mechanism of action, and offer protocols for investigating its potential impact on cognitive function.
Mechanism of Action
This compound acts as a selective antagonist at the Gal3 receptor, a G-protein coupled receptor (GPCR). The Gal3 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by its endogenous ligand, galanin, the Gal3 receptor inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the galanin-induced inhibition of adenylyl cyclase.[1][3][4] This mechanism suggests that this compound can modulate downstream signaling pathways regulated by cAMP.
Signaling Pathway of Galanin-3 Receptor Antagonism by this compound
Caption: this compound competitively antagonizes the Gal3 receptor.
Preclinical Data
While direct studies on cognitive enhancement are limited, preclinical research has demonstrated this compound's activity in various behavioral paradigms in rodents, suggesting its ability to modulate CNS function. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Assay | Potency (Kb) | Reference |
| Human Gal3 | 17.44 ± 0.01 nM | Adenylyl Cyclase Inhibition | 38 nM | [1][3][4] |
| Human Gal1 | >10,000 nM | - | - | [1][3][4] |
| Human Gal2 | >10,000 nM | - | - | [1][3][4] |
Table 2: Effects of this compound in Preclinical Behavioral Models
| Behavioral Test | Species | Doses (mg/kg) | Route | Key Findings | Reference |
| Social Interaction Test | Rat | 3, 10, 30 | p.o. | Dose-dependent increase in social interaction time. | [2] |
| Vogel Conflict Test | Rat | 3, 10 | i.p. | Increased punished drinking and number of shocks tolerated. | [7] |
| Forced Swim Test (Acute) | Rat | 3, 10 | p.o. | Dose-dependent decrease in immobility and increase in swimming time. | [2][7] |
| Forced Swim Test (Chronic) | Rat | 30 | i.p. | Significant decrease in immobility and increase in swimming time after 21 days. | [2][7] |
| Operant Responding for Ethanol | Rat | 30 | i.p. | Reduced operant responding for ethanol. | [1][3][4] |
Proposed Experimental Protocols for Cognitive Function Studies
Given the role of the galaninergic system in cognition, this compound is a candidate for investigation in learning and memory paradigms. Below are detailed protocols for standard behavioral assays that can be employed to assess the pro-cognitive potential of this compound.
Experimental Workflow for Preclinical Cognitive Testing
Caption: General workflow for preclinical cognitive assessment.
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess the effect of this compound on spatial learning and memory in rodents.
Materials:
-
Morris water maze (circular pool, platform, tracking software)
-
This compound
-
Vehicle solution
-
Rodents (rats or mice)
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 1 hour before each session.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at selected doses (e.g., 3, 10, 30 mg/kg) 30 minutes prior to the training session.
-
Acquisition Phase (4-5 days):
-
Each animal undergoes four trials per day.
-
For each trial, gently place the animal into the water facing the pool wall at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
-
Data Analysis: Analyze escape latencies during acquisition using a repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA or t-test.
Protocol 2: Novel Object Recognition (NOR) for Recognition Memory
Objective: To evaluate the effect of this compound on recognition memory.
Materials:
-
Open field arena
-
Two sets of identical objects (familiar objects)
-
One set of novel objects
-
This compound
-
Vehicle solution
-
Rodents
Procedure:
-
Habituation: Handle the animals for several days before the experiment. On the day before testing, allow each animal to explore the empty open field arena for 5-10 minutes.
-
Drug Administration: Administer this compound or vehicle (i.p.) 30 minutes before the familiarization phase.
-
Familiarization Phase (T1):
-
Place two identical "familiar" objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the total time spent exploring both objects.
-
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a "novel" object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis: Calculate the discrimination index (DI) as (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better recognition memory. Analyze DI using a one-way ANOVA or t-test.
Protocol 3: Passive Avoidance Test for Fear-Motivated Learning and Memory
Objective: To assess the effect of this compound on learning and memory associated with an aversive stimulus.
Materials:
-
Passive avoidance apparatus (a box with a light and a dark compartment separated by a door, with a grid floor in the dark compartment for delivering a mild foot shock)
-
This compound
-
Vehicle solution
-
Rodents
Procedure:
-
Training (Acquisition):
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the animal enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment (step-through latency).
-
-
Drug Administration: Administer this compound or vehicle (i.p.) immediately after the training session to assess its effect on memory consolidation.
-
Testing (Retention):
-
24 hours after the training session, place the animal back in the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency (up to a maximum of 300 or 600 seconds). A longer latency indicates better memory of the aversive event.
-
-
Data Analysis: Compare the step-through latencies between the treatment groups using a Mann-Whitney U test or a one-way ANOVA on log-transformed data.
Conclusion
This compound is a potent and selective Gal3 receptor antagonist that has shown activity in preclinical models of anxiety and depression. While its direct effects on cognitive enhancement have not been extensively reported, its mechanism of action and the known involvement of the galanin system in cognitive processes provide a strong rationale for its investigation in this area. The provided protocols offer standardized methods for evaluating the potential of this compound to modulate learning and memory in animal models. Researchers should be aware of the previously reported safety concerns that led to the termination of its clinical development.
References
- 1. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Galanin receptor 3 - a new pharmacological target in retina degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin receptor 3 - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for Investigating Galanin Receptor Function Using HT-2157
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2157, also known as SNAP 37889, is a potent and selective antagonist of the galanin-3 receptor (GalR3), a G protein-coupled receptor involved in a variety of physiological and pathological processes.[1][2] Galanin and its receptors (GalR1, GalR2, and GalR3) modulate a range of neuronal, immune, and vascular activities.[3] Due to its high affinity and selectivity for GalR3, this compound serves as a critical pharmacological tool for elucidating the specific roles of this receptor subtype in cellular signaling and in vivo functions. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental paradigms to investigate GalR3 function.
Mechanism of Action
This compound is a selective, high-affinity, competitive antagonist of the GalR3 receptor.[2] GalR3, like GalR1, primarily couples to the inhibitory Gαi/o pathway, leading to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of the endogenous ligand galanin to GalR3, this compound prevents this signaling cascade, thereby allowing for the investigation of the downstream consequences of GalR3 activation. In functional assays, this compound produces concentration-dependent rightward shifts of the concentration-effect curve to galanin, which is characteristic of competitive antagonism.[2]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | Human GalR3 | Human | 17.44 ± 0.01 nM | [2] |
| Human GalR1 | Human | >10,000 nM | [2] | |
| Human GalR2 | Human | >10,000 nM | [2] | |
| Functional Activity | Human GalR3 | Human | Competitive Antagonist | [2] |
Table 2: In Vivo Applications and Dosing of this compound
| Application | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Anxiolytic-like effects | Rat | 3 and 10 mg/kg | Intraperitoneal (i.p.) | Increased drinking in the Vogel punished drinking task | [4] |
| Antidepressant-like effects | Rat | 3 and 10 mg/kg | Intraperitoneal (i.p.) | Reduced immobility time in the forced swim test | [4] |
| Reduction of ethanol consumption | Alcohol-preferring rats | 30 mg/kg | Intraperitoneal (i.p.) | Reduced operant responding for ethanol | [2] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the galanin receptor signaling pathways and a typical experimental workflow for characterizing a GalR3 antagonist like this compound.
Caption: Galanin receptor signaling pathways.
Caption: Experimental workflow for this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive)
This protocol is to determine the binding affinity (Ki) of this compound for the GalR3 receptor.
Materials:
-
Cell membranes prepared from cells expressing human GalR3, GalR1, and GalR2.
-
[¹²⁵I]-Galanin (Radioligand).
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled galanin (for non-specific binding) or this compound dilution.
-
50 µL of [¹²⁵I]-Galanin diluted in Binding Buffer (final concentration typically near its Kd).
-
150 µL of cell membrane preparation (3-20 µg protein for cells).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Adenylyl Cyclase Inhibition
This protocol assesses the ability of this compound to antagonize galanin-induced inhibition of adenylyl cyclase.
Materials:
-
HEK-293 cells transiently co-transfected with human GalR3 and Gαz.
-
Galanin.
-
This compound.
-
Forskolin.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or luminescence-based).
Procedure:
-
Seed the transfected HEK-293 cells in a 96-well plate and grow to near confluence.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a range of galanin concentrations in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase the dynamic range of the assay).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the galanin concentration in the absence and presence of different concentrations of this compound.
-
A rightward shift in the galanin concentration-response curve in the presence of this compound indicates competitive antagonism.
In Vivo Behavioral Assay: Vogel Punished Drinking Test (Rat)
This test is used to assess the anxiolytic-like effects of this compound.
Materials:
-
Male Wistar rats (160-227 g).
-
Vogel test apparatus (plexiglass chamber with a grid floor and a drinking spout).
-
Shock generator.
-
This compound.
-
Vehicle (see formulation protocol below).
Procedure:
-
Water-deprive the rats for 48 hours prior to the test.
-
Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
Place the rat in the Vogel test chamber.
-
Allow the rat to explore and find the drinking spout.
-
After the first lick, deliver a mild electric shock (e.g., 0.2-0.5 mA) through the drinking spout for a short duration (e.g., 0.25-2.0 seconds) for every 20th lick.
-
The test session typically lasts for 3-10 minutes.
-
Record the total number of licks and the number of shocks received.
-
An increase in the number of shocks taken by the this compound-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
In Vivo Behavioral Assay: Forced Swim Test (Rat)
This test is used to evaluate the antidepressant-like effects of this compound.
Materials:
-
Male rats.
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
This compound.
-
Vehicle.
-
Video recording equipment.
Procedure:
-
Pre-test session (Day 1): Place each rat individually in the swim cylinder for a 15-minute session. This is to induce a state of behavioral despair. After the session, remove the rat, dry it, and return it to its home cage.
-
Test session (Day 2): Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the entire session with a video camera.
-
Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behavior.
-
A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Vehicle Formulation for In Vivo Administration
This compound has poor water solubility. A microemulsion can be prepared for intraperitoneal administration.
Materials:
-
This compound (SNAP 37889).
-
Kolliphor® HS 15 (Solutol® HS 15).
-
Sodium phosphate buffer (0.01 M, pH 7.4).
-
Glass mortar and pestle.
Procedure (for a 30 mg/kg dose with an injection volume of 1 ml/kg):
-
Weigh 3 g of Kolliphor® HS 15 and place it in the glass mortar.
-
Weigh 300 mg of this compound and add it on top of the Kolliphor® HS 15.
-
Triturate the two components together thoroughly with the pestle until the this compound is dissolved (approximately 2 minutes).
-
Slowly add the sodium phosphate buffer to a final volume of 10 ml while continuously mixing to form a homogenous microemulsion.
Safety and Toxicology
It is important to note that while this compound (SNAP 37889) has shown efficacy in preclinical models, human clinical trials were terminated due to safety concerns.[1] In vitro studies have shown that SNAP 37889 at concentrations of ≥10μM can induce apoptosis in various cell types, including those that do not express GalR3.[3][5][6] This suggests potential off-target toxicity. Researchers should exercise caution and consider these findings when designing and interpreting experiments, especially at higher concentrations or for in vivo studies. It is recommended to perform in vitro toxicity assays on the cell types of interest to determine a safe and effective concentration range for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro toxicity of the galanin receptor 3 antagonist SNAP 37889 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.cn [glpbio.cn]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Using HT-2157
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2157, also known as SNAP-37889, is a selective, high-affinity, non-peptide competitive antagonist of the galanin-3 receptor (Gal3).[1][2][3][4][5] The galanin system, including its three G protein-coupled receptors (Gal1, Gal2, and Gal3), plays a crucial role in various physiological processes such as energy metabolism, neuropathic pain, and mood regulation.[2][3] this compound has been instrumental in elucidating the specific functions of the Gal3 receptor. These application notes provide detailed protocols for key in vitro assays to characterize the interaction of this compound and other investigational compounds with the Gal3 receptor.
Data Presentation
Table 1: Binding Affinity of this compound for Human Galanin Receptors
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Gal3 | 17.44 ± 0.01 nM | [1] |
| Gal1 | >10,000 nM | [1][6][7] |
| Gal2 | >10,000 nM | [1][6][7] |
Table 2: In Vitro Toxicity of this compound (SNAP-37889) in Various Cell Lines
| Cell Line | Cell Type | Effect | IC50 | Reference |
| HL-60 | Human promyelocytic leukemia | Induction of apoptosis | Not specified, apoptosis observed at 10 µM | [6][8] |
| BV-2 | Murine microglial cells | Induction of apoptosis | 15.9 µM (at 0.5 x 10^4 cells/well) | [6][8] |
| HMCB | Human mesenchymal cells of the brain | Induction of apoptosis | 60.1 µM (at 1 x 10^4 cells/well) | [8] |
| SH-SY5Y | Human neuroblastoma | Induction of apoptosis (Gal receptor independent) | Not specified, apoptosis observed at 10 µM | [8] |
| PBMCs | Human peripheral blood mononuclear cells | Induction of apoptosis | Not specified, apoptosis observed at 10 µM | [6][8] |
Signaling Pathway
The Gal3 receptor primarily signals through the Gi/o pathway to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] this compound acts as a competitive antagonist, blocking the binding of the endogenous ligand galanin and thereby preventing this downstream signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the Gal3 receptor using a competitive displacement assay with radiolabeled galanin.
Materials:
-
Cell membranes from a cell line expressing the human Gal3 receptor (e.g., transiently transfected LMTK- cells).[1]
-
¹²⁵I-Galanin (Radioligand)
-
This compound or other test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing the Gal3 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membranes, ¹²⁵I-Galanin, and binding buffer.
-
Non-specific Binding wells: Cell membranes, ¹²⁵I-Galanin, and a high concentration of unlabeled galanin.
-
Test Compound wells: Cell membranes, ¹²⁵I-Galanin, and varying concentrations of this compound or the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of this compound to antagonize the galanin-induced inhibition of adenylyl cyclase.
Materials:
-
HEK-293 cells transiently co-transfected with the Gal3 receptor and Gαz.[1]
-
Galanin
-
This compound or other test compounds
-
Forskolin (optional, to stimulate adenylyl cyclase)
-
ATP
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or radioactive-based)
Procedure:
-
Cell Culture and Transfection: Culture HEK-293 cells and transiently transfect them with expression vectors for the human Gal3 receptor and Gαz.
-
Cell Treatment: Seed the transfected cells in a multi-well plate. Pre-incubate the cells with varying concentrations of this compound or the test compound. Then, stimulate the cells with a fixed concentration of galanin (and optionally forskolin).
-
Adenylyl Cyclase Reaction: Lyse the cells and initiate the adenylyl cyclase reaction by adding ATP and other necessary cofactors as per the manufacturer's protocol of the cAMP assay kit.
-
cAMP Quantification: Stop the reaction and measure the amount of cAMP produced using a suitable cAMP assay kit.
-
Data Analysis:
-
Generate a concentration-response curve for galanin in the absence and presence of different concentrations of this compound.
-
A rightward shift in the galanin concentration-response curve in the presence of this compound indicates competitive antagonism.[1]
-
The potency of the antagonist can be quantified using the Schild regression analysis to determine the pA2 value.
-
Apoptosis Assays (Caspase-3/7 and Annexin V Staining)
These assays are used to evaluate the potential of this compound to induce apoptosis in cell lines. It is important to note that studies have shown that this compound can induce apoptosis in cells lacking Gal3 expression, suggesting a potential off-target effect.[8]
Caspase-3/7 Activity Assay:
Materials:
-
Cell lines of interest (e.g., HL-60, BV-2)
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a desired density.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).[8]
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer. The luminescence is proportional to the caspase-3/7 activity.
Annexin V Staining for Flow Cytometry:
Materials:
-
Cell lines of interest
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture with this compound or vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Gal3 receptor in various biological systems. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other potential Gal3 receptor modulators. Researchers should be mindful of the potential for off-target effects, as evidenced by the induction of apoptosis in cells lacking Gal3 expression, and incorporate appropriate controls in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. uniprot.org [uniprot.org]
- 7. glpbio.cn [glpbio.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HT-2157, a Selective Galanin Receptor 3 (GalR3) Antagonist
For Research Purposes Only
Introduction
HT-2157, also known as SNAP-37889, is a potent and selective, non-peptide competitive antagonist of the galanin receptor 3 (GalR3).[1][2] It exhibits high affinity for the human GalR3 with a Ki of 17.44 ± 0.01 nM and demonstrates high selectivity over GalR1 and GalR2 subtypes (Ki > 10,000 nM for both).[3] The galanin system, including GalR3, is implicated in a variety of physiological and pathophysiological processes, making this compound a valuable tool for researchers in neuroscience, drug development, and related fields.[2][4] GalR3 activation is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][4][5][6] By blocking this interaction, this compound can be utilized to investigate the roles of GalR3 in various cellular and behavioral models.
These application notes provide an overview of this compound's biological activity and detailed protocols for its use in key in vitro and in vivo research applications.
Product Information
| Product Name | This compound (SNAP-37889) |
| CAS Number | 303149-14-6 |
| Molecular Formula | C₂₁H₁₃F₃N₂O |
| Molecular Weight | 366.34 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol. |
| Storage | Store at -20°C for long-term stability. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published research findings.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| Ki (GalR3) | Human | LMTK⁻ cells | 17.44 ± 0.01 nM | [3] |
| Ki (GalR1) | Human | > 10,000 nM | [3] | |
| Ki (GalR2) | Human | > 10,000 nM | [3] | |
| Functional Antagonism | Human | HEK-293 cells | Concentration-dependent rightward shift of the galanin-evoked inhibition of adenylyl cyclase (0.1-10 μM) | [3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dose and Route | Observed Effect | Reference |
| Anxiety | Rat | 30 mg/kg, i.p. | Reduced anxiety-like behavior | [3] |
| Depression (Forced Swim Test) | Rat | 3, 10, 30 mg/kg, p.o. | Decreased immobility time | |
| Ethanol Consumption | Rat (alcohol-preferring) | 30 mg/kg, i.p. | Reduced operant responding for ethanol | [3] |
| Social Interaction | Rat | 3, 10, 30 mg/kg, p.o. | Increased social interaction time |
Signaling Pathway
The primary signaling pathway for the Galanin Receptor 3 (GalR3) involves its coupling to inhibitory G-proteins (Gi/o). Upon activation by its endogenous ligand, galanin, GalR3 initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This compound acts as a competitive antagonist, blocking galanin from binding to GalR3 and thereby preventing this downstream signaling.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
Solubility and preparation of HT-2157 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HT-2157, also known as SNAP-37889, is a potent and selective antagonist of the galanin-3 receptor (GalR3).[1][2][3][4] As a non-peptide small molecule, it offers significant advantages for research, including oral bioavailability and brain penetrance. This compound has demonstrated anxiolytic and antidepressant-like effects in preclinical models and has been investigated for its potential in treating cognitive dysfunction and reducing alcohol consumption.[2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common experimental paradigms.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 29 mg/mL | 79.16 | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1][5] |
| Dimethylformamide (DMF) | 30 mg/mL | 81.9 | |
| Ethanol | 5 mg/mL | 13.65 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 6.82 | A clear solution suitable for in vivo administration.[1][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 6.82 | A clear solution suitable for in vivo administration.[1][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₃F₃N₂O |
| Molecular Weight | 366.34 g/mol [1] |
| CAS Number | 303149-14-6[1] |
| Appearance | Yellow to orange solid[1] |
Signaling Pathway
This compound acts as a competitive antagonist at the GalR3, a G-protein coupled receptor (GPCR). The GalR3 receptor primarily couples to inhibitory G-proteins (Gαi/o). Upon activation by its endogenous ligand, galanin, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the galanin-induced downstream signaling cascade.
Caption: this compound blocks galanin binding to GalR3, preventing Gαi/o-mediated inhibition of adenylyl cyclase.
Experimental Protocols
In Vitro Experiment: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GalR3.
Workflow:
Caption: Workflow for a competitive radioligand binding assay to determine this compound affinity for GalR3.
Materials:
-
Cell membranes from a cell line stably expressing human GalR3 (e.g., HEK293 or CHO cells).
-
[¹²⁵I]-Galanin (radiolabeled ligand).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Vacuum filtration manifold.
-
Gamma counter.
Procedure:
-
Preparation of Reagents:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of this compound in binding buffer. The final concentration of DMSO should be kept below 0.1%.
-
Dilute [¹²⁵I]-Galanin in binding buffer to a working concentration (typically at or near its Kd).
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
25 µL of binding buffer (for total binding) or a high concentration of unlabeled galanin (for non-specific binding).
-
25 µL of the appropriate this compound dilution.
-
50 µL of diluted [¹²⁵I]-Galanin.
-
100 µL of diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold.
-
Wash each filter 3-4 times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]-Galanin binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]-Galanin and Kd is its dissociation constant.
-
In Vivo Experiment: Preparation of Dosing Solutions
The following protocols are for the preparation of this compound for intraperitoneal (i.p.) injection in animal studies. It is recommended to prepare these solutions fresh on the day of use.[1]
Workflow:
Caption: General workflow for preparing this compound dosing solutions for in vivo experiments.
Protocol 1: Aqueous Formulation
This formulation is suitable for many rodent studies.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to a final concentration of 40% (v/v) and mix thoroughly.
-
Add Tween-80 to a final concentration of 5% (v/v) and mix until the solution is clear.
-
Add saline to reach the final volume (45% v/v) and mix.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Example for a 1 mL final volume:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: Oil-based Formulation
This formulation may be suitable for studies requiring sustained release.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to reach the final volume (90% v/v) and mix thoroughly until a clear solution is formed.
Example for a 1 mL final volume:
-
100 µL of 25 mg/mL this compound in DMSO
-
900 µL of Corn Oil
Storage and Stability
-
Solid: Store at 4°C under a nitrogen atmosphere.[1]
-
In Solvent: Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[1]
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
Troubleshooting & Optimization
Optimizing HT-2157 dosage for behavioral studies
Technical Support Center: HT-2157
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of this compound for behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SNAP 37889, is a selective, high-affinity, and competitive antagonist of the galanin-3 receptor (Gal3).[1][2][3] It shows high selectivity for the Gal3 receptor subtype over Gal1 and Gal2.[1][4] By blocking this receptor, this compound has been shown to increase serotonin release, which is believed to contribute to its anxiolytic (anti-anxiety) and antidepressant-like effects observed in animal studies.[2][4]
Q2: What is a typical starting dose for this compound in rodent behavioral studies?
A2: Based on published preclinical studies, doses ranging from 3 mg/kg to 30 mg/kg have been used in rats.[4] A dose of 30 mg/kg (administered via intraperitoneal injection, i.p.) has been shown to be effective in reducing operant responding for ethanol, sucrose, and saccharin without altering general locomotor activity or causing anxiety-like behavior.[1] For anxiolytic and antidepressant-like effects, doses of 3 and 10 mg/kg have been reported as effective.[4] A conservative approach would be to start with a dose-range finding study that includes 3, 10, and 30 mg/kg.
Q3: How should I prepare this compound for administration?
A3: this compound is typically prepared in a vehicle for injection. A common vehicle composition is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Another option is 10% DMSO in 90% Corn Oil.[1] It is crucial to ensure the compound is fully dissolved. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] Prepared solutions should be aliquoted and stored at -20°C for up to a month or -80°C for up to six months to prevent degradation from freeze-thaw cycles.[1]
Q4: What is the recommended route of administration and pre-treatment time?
A4: The most commonly reported route of administration in behavioral studies is intraperitoneal (i.p.) injection.[1] A pre-treatment time of 30 minutes is typically used, allowing the compound to be absorbed and reach effective concentrations in the central nervous system before behavioral testing begins.[1]
Q5: Are there any known effects of this compound on locomotor activity that could confound behavioral results?
A5: At a dose of 30 mg/kg (i.p.), this compound has been reported to not significantly alter locomotor activity or produce changes in anxiety-like behavior in the elevated plus maze or light-dark paradigms in male alcohol-preferring (iP) rats.[1] This suggests that at this dose, the compound's effects on reward-seeking behavior are not a byproduct of sedation or motor impairment. However, it is always recommended to include appropriate control experiments to confirm this in your specific animal strain and experimental conditions.
Troubleshooting Guide
Problem 1: High variability in behavioral results between subjects.
-
Possible Cause: Inconsistent drug administration or preparation.
-
Solution: Ensure the this compound solution is homogenous and that the injection volume is accurately calculated based on the most recent body weight of each animal. Verify your injection technique to ensure consistent intraperitoneal delivery.
-
-
Possible Cause: Environmental factors or animal handling.
-
Possible Cause: Natural variation in animal responsiveness.
-
Solution: Increase the sample size (n) per group to improve statistical power. Ensure proper randomization of animals to treatment groups. Consider potential biases related to the animals' social background, rearing history, and genetic makeup.[6]
-
Problem 2: No significant behavioral effect is observed at the tested doses.
-
Possible Cause: The selected doses are too low for the specific animal strain or behavioral paradigm.
-
Possible Cause: Insufficient pre-treatment time.
-
Solution: While 30 minutes is a standard pre-treatment time, the pharmacokinetic profile can vary.[1] Consider a pilot study with varied pre-treatment times (e.g., 15, 30, 60 minutes) to determine the optimal window for your experiment.
-
-
Possible Cause: Issues with the compound's stability or solubility.
-
Solution: Confirm the integrity of your this compound stock. Ensure the vehicle used is appropriate and that the compound is fully solubilized before administration.[1] Prepare fresh solutions if there is any doubt about the stability of older stock.
-
Problem 3: Unexpected or adverse effects are observed (e.g., sedation, hyperactivity).
-
Possible Cause: The dose is too high, leading to off-target effects or toxicity.
-
Solution: Lower the dose. If you are observing hyperactivity or sedation, it may confound the results of your primary behavioral measure. Include a basic locomotor activity test to assess these potential side effects directly.[1]
-
-
Possible Cause: Vehicle-induced effects.
-
Solution: Always run a vehicle-only control group to ensure that the vehicle itself is not causing behavioral changes. If the vehicle is the issue, explore alternative formulations.[1]
-
Data Presentation
Table 1: Summary of this compound Doses Used in Rat Behavioral Studies
| Dose (mg/kg, i.p.) | Behavioral Test | Observed Effect | Reference |
| 3, 10 | Vogel Punished Drinking Test | Increased drinking (anxiolytic-like) | [4] |
| 3, 10 | Forced Swim Test | Reduced immobility (antidepressant-like) | [4] |
| 30 | Operant Responding | Reduced responding for ethanol, sucrose, and saccharin | [1] |
| 30 | Locomotor Activity | No significant change in movement, move time, or distance | [1] |
| 30 | Elevated Plus Maze | No significant change in anxiety-like behavior | [1] |
Table 2: Example Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Route | N per Group | Primary Outcome Measure |
| 1 | Vehicle | N/A | i.p. | 10 | e.g., Time spent in open arms (EPM) |
| 2 | This compound | 3 | i.p. | 10 | e.g., Time spent in open arms (EPM) |
| 3 | This compound | 10 | i.p. | 10 | e.g., Time spent in open arms (EPM) |
| 4 | This compound | 30 | i.p. | 10 | e.g., Time spent in open arms (EPM) |
Experimental Protocols
Protocol: Forced Swim Test (FST) for Assessing Antidepressant-Like Activity
-
Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
-
Animal Preparation: Use male rats (e.g., Sprague-Dawley, 250-300g). House them individually for at least one week before the experiment. Handle the animals for several days leading up to the test to acclimate them.
-
Experimental Design:
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute session. This is for habituation. Remove, dry the animal thoroughly with a towel, and return it to its home cage.
-
Day 2 (Test Session):
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound 3 mg/kg, this compound 10 mg/kg, Positive Control like Imipramine 20 mg/kg).
-
Administer the assigned treatment via i.p. injection.
-
30 minutes post-injection, place the animal in the swim cylinder for a 5-minute test session.
-
Record the entire session with a video camera for later analysis.
-
-
-
Data Analysis:
-
Score the 5-minute video for the cumulative time the animal spends immobile. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time for a drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
-
Visualizations
Caption: Mechanism of this compound as a Gal3 receptor antagonist.
Caption: Workflow for a behavioral study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [medbox.iiab.me]
- 3. adooq.com [adooq.com]
- 4. glpbio.cn [glpbio.cn]
- 5. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 6. How to Make Studies of Animal Behavior More Reliable | Psychology Today [psychologytoday.com]
Technical Support Center: HT-2157 In Vivo Experiments
Welcome to the technical support center for HT-2157. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound in in vivo experimental models.
Fictional Compound Information
Compound Name: this compound Mechanism of Action: this compound is a potent and selective small molecule inhibitor of the XYZ kinase, a critical downstream effector of the ABC receptor signaling pathway. Aberrant activation of the ABC-XYZ pathway is implicated in the proliferation and survival of various solid tumors. By inhibiting XYZ kinase, this compound aims to suppress tumor growth.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation and vehicle for this compound for in vivo studies?
A1: this compound has low aqueous solubility. For oral (PO) administration in mice, a suspension in 0.5% methylcellulose with 0.2% Tween 80 is recommended. For intravenous (IV) administration, a solution in 10% DMSO, 40% PEG300, and 50% saline can be used, but must be prepared fresh and administered slowly to avoid precipitation.[1][2] Always ensure the formulation is homogenous before each administration.
Q2: What are the typical pharmacokinetic (PK) properties of this compound in mice?
A2: Pharmacokinetic studies are crucial for designing effective in vivo experiments.[3][4][5] Typical PK parameters in immunodeficient mice following a single oral dose are summarized below. These values can help determine optimal dosing schedules to maintain drug exposure above the target effective concentration.[5][6]
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Gavage)
| Parameter | 25 mg/kg | 50 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 850 ± 150 | 1600 ± 300 | 2900 ± 550 |
| Tmax (hr) | 2 | 4 | 4 |
| AUC (0-24h) (ng·hr/mL) | 4800 ± 900 | 11500 ± 2100 | 25000 ± 4500 |
| T½ (half-life) (hr) | 6.5 ± 1.2 | 7.0 ± 1.5 | 7.2 ± 1.3 |
Data are presented as mean ± standard deviation.
Q3: How do I confirm that this compound is engaging its target (XYZ kinase) in the tumor tissue?
A3: Target engagement can be assessed by measuring the phosphorylation of XYZ kinase (p-XYZ) in tumor lysates via Western blot or ELISA.[6] A significant reduction in p-XYZ levels in tumors from treated animals compared to vehicle-treated controls indicates successful target inhibition. It is recommended to collect tumor samples at a time point corresponding to expected peak drug concentration (Tmax), approximately 2-4 hours post-dose.
Troubleshooting Guide
Problem 1: I am not observing the expected tumor growth inhibition (TGI) in my xenograft model.
This is a common issue that can arise from multiple factors.[7] Use the following decision tree and detailed Q&A to diagnose the problem.
References
- 1. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. admescope.com [admescope.com]
- 3. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtoo.com [labtoo.com]
- 5. theraindx.com [theraindx.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Overcoming poor solubility of HT-2157
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of HT-2157, a selective galanin-3 receptor (Gal3) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as SNAP 37889) is a selective, high-affinity, competitive antagonist of the galanin-3 receptor (Gal3).[1][2][3] Like many small molecule drug candidates, it is poorly soluble in aqueous solutions, which can pose a challenge for its use in various experimental settings, both in vitro and in vivo. Achieving a stable and appropriate concentration in solution is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents and co-solvent systems. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[1][4][5][6][7] For in vivo studies, co-solvent systems are often necessary.
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
A3: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure your solvents are of high purity and, in the case of DMSO, freshly opened, as hygroscopic DMSO can negatively impact solubility.[1] When preparing co-solvent systems, add and mix each solvent sequentially as described in the protocols to ensure proper mixing.[1][4]
Q4: Are there alternative methods to improve the solubility of compounds like this compound?
A4: Yes, various techniques can be employed to enhance the solubility of poorly soluble drugs. These include physical modifications like particle size reduction (micronization, nanosuspension) and chemical modifications.[8][9][10][11] Other methods include the use of surfactants, formation of inclusion complexes (e.g., with cyclodextrins), creating solid dispersions, and pH adjustment.[8][9][11][12] The choice of method depends on the specific drug properties and the requirements of the experiment.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the preparation and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | - DMSO has absorbed water (hygroscopic).- Concentration is too high. | - Use fresh, anhydrous DMSO.[1]- Do not exceed the recommended maximum solubility (≥ 29 mg/mL).[1][4][6][7] |
| Precipitation upon dilution in aqueous media | - The aqueous environment is a poor solvent for this compound.- The final concentration of the organic co-solvent is too low. | - Increase the percentage of the organic co-solvent if the experimental protocol allows.- Consider using a different buffer system or adding a surfactant. |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Degradation of the compound in solution. | - Ensure the compound is fully dissolved using visual inspection and, if necessary, sonication or gentle warming.[1]- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1] |
| Difficulty achieving desired concentration for in vivo studies | - The chosen vehicle has limited solubilizing capacity. | - Utilize one of the recommended co-solvent systems.[1][4]- If those are not suitable, consider exploring other formulation strategies such as nanosuspensions.[8] |
Quantitative Data Summary
The following tables summarize the solubility data for this compound in various solvent systems.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 29 mg/mL (79.16 mM)[1][4][6][7] |
| Dimethylformamide (DMF) | 30 mg/mL[5] |
| Ethanol | 5 mg/mL[5] |
Note: "≥" indicates that the saturation point was not determined but is at least the value provided.[1]
Table 2: Formulations for In Vivo Studies
| Formulation | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.82 mM)[1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.82 mM)[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (for in vitro use)
-
Weigh the desired amount of this compound solid.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2730 mL of DMSO to 1 mg of this compound).
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Dosing Solution (for in vivo use)
This protocol is for the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation.
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the final desired concentration (e.g., 25 mg/mL for a final concentration of 2.5 mg/mL).
-
In a separate tube, add 400 µL of PEG300 for every 1 mL of final solution.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. chembk.com [chembk.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. brieflands.com [brieflands.com]
- 12. wjbphs.com [wjbphs.com]
Off-target effects of HT-2157 to consider
This technical support guide addresses potential off-target effects of the investigational compound HT-2157. The following information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity profile?
This compound is a potent ATP-competitive inhibitor of Serine/Threonine Kinase 1 (STK1). However, in broad-panel kinase screening, it has demonstrated notable activity against several other kinases, which should be considered during experimental design and data interpretation.
Q2: What are the most significant off-target kinases for this compound?
The most prominent off-targets identified are Cyclin-Dependent Kinase 9 (CDK9) and Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5, also known as ASK1). The inhibitory concentrations for these kinases are within a range that could produce biological effects, particularly at higher experimental doses of this compound.
Q3: What are the potential phenotypic consequences of these off-target activities?
Inhibition of CDK9 can lead to a global decrease in transcription, potentially inducing apoptosis in a manner independent of STK1 inhibition. Off-target inhibition of MAP3K5/ASK1 may interfere with stress-response pathways, such as those activated by reactive oxygen species (ROS) or endoplasmic reticulum (ER) stress. Researchers should be aware of these potential confounding effects.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases identified in radiometric kinase assays.
| Kinase Target | IC50 (nM) | Primary Cellular Function | Potential Off-Target Implication |
| STK1 (Primary) | 5 | Cell Cycle Progression, Proliferation | Intended Therapeutic Effect |
| CDK9 | 85 | Transcriptional Regulation | Global transcriptional arrest, apoptosis |
| MAP3K5 (ASK1) | 220 | Stress-Activated Signaling (JNK/p38) | Altered response to cellular stressors |
| VEGFR2 | 1,500 | Angiogenesis, Vascular Development | Anti-angiogenic effects at high doses |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound due to its off-target profile.
Issue 1: Unexpectedly High Levels of Apoptosis Observed
You observe significant apoptosis or cell death at concentrations of this compound where you would expect only modest inhibition of the primary target, STK1.
-
Possible Cause: This may be due to the off-target inhibition of CDK9, a critical regulator of transcription. Inhibiting CDK9 can lead to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, triggering apoptosis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected apoptosis.
Issue 2: Altered Cellular Response to Stress Stimuli
Your experiment involves treating cells with a stressor (e.g., H₂O₂) in combination with this compound, and you observe a blunted or altered activation of downstream stress kinases like p38 or JNK.
-
Possible Cause: this compound can inhibit MAP3K5/ASK1, a key upstream kinase in the p38 and JNK signaling pathways that is activated by oxidative stress.
-
Signaling Pathway Overview:
Caption: Off-target inhibition of the MAP3K5/ASK1 stress pathway.
Experimental Protocols
Protocol 1: Assessing CDK9 Off-Target Activity in Cells
This protocol allows for the direct measurement of CDK9 inhibition in a cellular context.
-
Cell Culture: Plate cells of interest (e.g., HeLa, MCF-7) and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 10 nM to 5 µM) and a vehicle control for 2-4 hours. Include a known CDK9 inhibitor as a positive control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (a direct substrate of CDK9).
-
Use an antibody against total RNA Polymerase II or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Analysis: Develop the blot using an ECL substrate. A decrease in the p-Ser2 RNAPII signal relative to the total RNAPII or loading control indicates inhibition of CDK9 activity.
Technical Support Center: Improving the Stability of HT-2157 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of HT-2157 (also known as SNAP-37889) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits good solubility in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to the compound's high solubility in it.[1][2][3][4][5] Other solvents such as Dimethylformamide (DMF) and ethanol can also be used, although the solubility is lower compared to DMSO.[6]
Q2: How should I store this compound stock solutions to ensure maximum stability?
A2: Proper storage is crucial for maintaining the integrity of this compound solutions. It is recommended to store stock solutions at -20°C or -80°C.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[5] Some suppliers recommend storing solutions under a nitrogen atmosphere.[5]
Q3: My this compound solution has a precipitate after being stored in the freezer. What should I do?
A3: Precipitation upon freezing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, allow the vial to warm to room temperature and vortex or sonicate the solution to ensure the compound is fully redissolved.[1] If the precipitate does not redissolve, it may indicate compound degradation or the use of a suboptimal solvent. It is advisable to prepare a fresh solution.
Q4: I am observing a loss of activity of this compound in my aqueous-based assay. What could be the cause?
A4: Loss of activity in aqueous buffers can be due to several factors, including:
-
Hydrolysis: While specific data for this compound is unavailable, compounds with similar functional groups can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The indolin-2-one core of this compound may be prone to oxidation. The presence of dissolved oxygen in the buffer can contribute to this degradation.
-
Poor Solubility: this compound is a hydrophobic molecule, and dilution of a DMSO stock solution into an aqueous buffer can lead to precipitation, thus reducing the effective concentration.
-
Adsorption: The compound may adsorb to the surface of plasticware, such as microplates and tubes, leading to a lower actual concentration in the solution.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, the chemical structure suggests potential susceptibility to oxidation at the C3 position of the indolin-2-one core. This could lead to the formation of undesired byproducts and a loss of biological activity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Precipitation in stock solution (DMSO) | - Supersaturated solution- Compound degradation | - Warm the solution and sonicate to redissolve[1]- Prepare a new stock solution at a slightly lower concentration |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility | - Decrease the final concentration of this compound- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your assay (typically ≤ 0.5%)- Evaluate the pH of the buffer, as solubility can be pH-dependent |
| Loss of compound activity over time in aqueous buffer | - Chemical degradation (e.g., oxidation, hydrolysis)- Adsorption to labware | - Prepare fresh dilutions of this compound immediately before each experiment- Consider adding antioxidants (e.g., ascorbic acid, DTT) to your buffer if oxidation is suspected- Use low-binding microplates and centrifuge tubes- Perform experiments at lower temperatures if the protocol allows |
| Inconsistent experimental results | - Incomplete dissolution of stock solution- Degradation of stock solution | - Ensure the compound is fully dissolved in the stock solution before making dilutions- Aliquot stock solutions to avoid multiple freeze-thaw cycles[5]- Periodically check the purity of the stock solution using analytical methods like HPLC |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 45 mg/mL[1] | ~122.84 mM[1] | Sonication is recommended for dissolution.[1] |
| DMSO | ≥ 29 mg/mL[2][3][4] | ~79.16 mM[5] | Hygroscopic DMSO can impact solubility; use a fresh, unopened vial.[5] |
| DMF | 30 mg/mL[6] | ~81.89 mM | |
| Ethanol | 5 mg/mL[6] | ~13.65 mM |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid Powder | -20°C | 3 years[1] | Store in a desiccated environment. |
| In Solvent | -80°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[5] Consider storing under an inert atmosphere (e.g., nitrogen).[5] |
| In Solvent | -20°C | 1 month[5] | Aliquot to avoid repeated freeze-thaw cycles.[5] Consider storing under an inert atmosphere (e.g., nitrogen).[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and transfer it to the vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in low-binding tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][5]
-
Protocol 2: General Protocol for Assessing this compound Stability in Aqueous Buffer
-
Objective: To evaluate the stability of this compound in a specific aqueous buffer over time.
-
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Incubator set to the desired temperature (e.g., 25°C, 37°C)
-
HPLC or LC-MS system for analysis
-
Quenching solvent (e.g., cold acetonitrile or methanol)
-
-
Procedure:
-
Prepare a solution of this compound in the aqueous buffer at the final working concentration.
-
Immediately take a sample for the t=0 time point. Quench the sample by adding an equal volume of cold organic solvent.
-
Incubate the remaining solution at the desired temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect additional samples and quench them in the same manner.
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant of each sample by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
Plot the concentration of this compound as a percentage of the t=0 sample against time to determine the degradation rate.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Decision tree for troubleshooting this compound instability.
Caption: Hypothetical oxidative degradation of this compound.
References
- 1. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide [organic-chemistry.org]
- 3. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. SNAP 37889 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Best practices for storing and handling HT-2157
Technical Support Center: HT-2157
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling this compound. It includes frequently asked questions and troubleshooting advice to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known by its former development code SNAP-37889, is a selective, non-peptide antagonist for the galanin-3 (GAL-3) receptor.[1][2][3][4] It is a competitive antagonist with high affinity and selectivity for the GAL-3 receptor over GAL-1 and GAL-2 subtypes.[2][5][6] In preclinical studies, it has demonstrated anxiolytic and antidepressant-like effects.[1][3] It is important to note that human clinical trials for this compound were terminated due to safety concerns.[1][3]
2. What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and potency of this compound. Recommendations vary depending on whether the compound is in solid form or in solution. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot solutions upon preparation.[7]
Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Lyophilized) | -20°C | ≥ 4 years | Keep desiccated.[6][7] |
| 4°C | Not specified | Store under nitrogen.[2][5] | |
| In Solvent | -80°C | 6 months to 1 year | Store under nitrogen.[2][5][8] |
| -20°C | 1 month | Store under nitrogen.[2][5][7] |
3. How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific experimental protocol.
Solubility Data for this compound
| Solvent | Solubility |
| DMSO | ≥ 29 mg/mL (79.16 mM).[2][4][5][9] Some sources report up to 45 mg/mL.[8] |
| DMF | 30 mg/mL.[6] |
| Ethanol | 5 mg/mL.[6] |
For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Common formulations include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a solubility of ≥ 2.5 mg/mL.[5]
-
A solution of 10% DMSO in corn oil, achieving a solubility of ≥ 2.5 mg/mL.[5]
4. What is the mechanism of action for this compound?
This compound functions as a competitive antagonist at the galanin-3 (GAL-3) receptor, a G-protein coupled receptor (GPCR).[2][5] By blocking the binding of the endogenous ligand, galanin, this compound inhibits the downstream signaling cascade typically initiated by GAL-3 activation. In neuronal signaling, this antagonism has been shown to increase the release of serotonin, which is believed to contribute to its observed anxiolytic and antidepressant-like effects in animal models.[1][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [medbox.iiab.me]
- 4. abmole.com [abmole.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. caymanchem.com [caymanchem.com]
- 7. adooq.com [adooq.com]
- 8. This compound | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 9. chembk.com [chembk.com]
Avoiding common pitfalls in HT-2157 research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HT-2157, a selective Galanin-3 (Gal3) receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help avoid common pitfalls in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SNAP-37889) is a selective, high-affinity, competitive antagonist of the Galanin-3 (Gal3) receptor.[1] It binds to the Gal3 receptor with high selectivity over Gal1 and Gal2 receptor subtypes.[1] The Gal3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, couples to the Gαi subunit. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively blocking this interaction, this compound prevents the downstream signaling cascade initiated by galanin binding.
Q2: What are the main research applications of this compound?
A2: this compound has been primarily investigated for its potential therapeutic effects in neuropsychiatric and substance use disorders. Animal studies have demonstrated its anxiolytic- and antidepressant-like profiles.[2] Furthermore, it has been shown to reduce the consumption of ethanol, sucrose, and saccharin in preclinical models, suggesting a role in addiction research.[1][2]
Q3: What are the known liabilities or risks associated with this compound?
A3: A significant concern with this compound is its potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[3][4] This adverse effect led to the termination of human clinical trials. Researchers using this compound in preclinical in vivo studies should be aware of this risk and consider appropriate monitoring.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is a solid that is soluble in organic solvents like DMSO, DMF, and ethanol. For in vitro studies, stock solutions are typically prepared in DMSO. To avoid precipitation, it is recommended to use freshly opened, anhydrous DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C under a nitrogen atmosphere to prevent degradation from repeated freeze-thaw cycles and oxidation.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
-
Question: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may still allow for precipitation.
-
Use a Surfactant: Including a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01-0.05%), in your assay buffer can help to maintain the solubility of this compound.
-
Pre-warm the Buffer: Gently warming your assay buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental system.
-
Sonication: If precipitation occurs during preparation, brief sonication can help to redissolve the compound.[1]
-
Issue 2: Inconsistent or Low Potency in In Vitro Assays
-
Question: My IC50 values for this compound are variable or higher than expected in my cell-based assays. What could be the cause?
-
Answer: Several factors can contribute to inconsistent results:
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing.
-
Assay Conditions: Optimize your assay parameters, including cell density, incubation times, and agonist concentration (for antagonist assays). Ensure the agonist concentration is at or near the EC80 to provide a sufficient signal window for antagonist inhibition.
-
Non-Specific Binding: this compound, being hydrophobic, may bind non-specifically to plastics or proteins in your assay. Using low-binding plates and including bovine serum albumin (BSA) at 0.1-0.5% in your assay buffer can help mitigate this.
-
Issue 3: Concerns About Methemoglobin Formation in In Vivo Studies
-
Question: I am planning an in vivo study with this compound. How can I monitor for and potentially mitigate methemoglobinemia?
-
Answer: Given the known risk, it is crucial to incorporate monitoring into your experimental design:
-
Blood Sampling and Analysis: At baseline and various time points after this compound administration, collect blood samples to measure methemoglobin levels using a co-oximeter. Blood containing high levels of methemoglobin will appear chocolate-brown.[4]
-
Clinical Signs: Observe animals for signs of hypoxia, such as cyanosis (bluish discoloration of mucous membranes), lethargy, and respiratory distress.
-
Dose-Response: Conduct a dose-ranging study to identify the lowest effective dose of this compound to minimize the risk of methemoglobinemia.
-
Mechanism Consideration: this compound is an aromatic amine. Many aromatic amines are known to cause methemoglobinemia after metabolic activation by cytochrome P450 enzymes to N-hydroxylated and nitroso intermediates.[5][6] These metabolites can then participate in a redox cycle that oxidizes hemoglobin. While the specific metabolic pathway for this compound is not fully elucidated in the provided search results, this general mechanism is a strong possibility.
-
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Human Gal3 | 17.44 ± 0.01 nM |
| Human Gal1 | > 10,000 nM |
| Human Gal2 | > 10,000 nM |
Data compiled from MedChemExpress product information.[1]
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 29 mg/mL (79.16 mM) |
| DMF | ~30 mg/mL |
| Ethanol | ~5 mg/mL |
| In Vivo Formulation 1 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.82 mM) |
| In Vivo Formulation 2 | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.82 mM) |
Data compiled from various supplier datasheets. "≥" indicates that the saturation point was not reached at this concentration.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Gal3 Receptor
This protocol is a representative method for determining the binding affinity of this compound for the Gal3 receptor using a radiolabeled ligand (e.g., [¹²⁵I]-Galanin).
Materials:
-
Cell membranes prepared from a cell line overexpressing the human Gal3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Galanin.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates (low-binding).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer for total binding or 50 µL of a high concentration of unlabeled galanin (e.g., 1 µM) for non-specific binding.
-
50 µL of the diluted this compound or vehicle control.
-
50 µL of [¹²⁵I]-Galanin diluted in binding buffer to a final concentration at or below its Kd (typically 0.1-1 nM).
-
100 µL of the cell membrane preparation (the amount of protein should be optimized to ensure that less than 10% of the radioligand is bound).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling for HT-2157 Vehicle Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects in experiments involving HT-2157, a selective galanin-3 (GAL-3) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound experiments?
A vehicle control is a crucial element in experimental design where a group of subjects receives the same solvent or carrier used to dissolve or suspend this compound, but without the compound itself.[1][2] This control group is essential for distinguishing the pharmacological effects of this compound from any potential biological effects induced by the vehicle.[3] For instance, common solvents like Dimethyl Sulfoxide (DMSO) can, at certain concentrations, influence cellular processes.[4] By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute observed changes to the activity of this compound.
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
The selection of an appropriate vehicle is contingent on the experimental model. Based on the physicochemical properties of this compound and published studies, the following vehicles are recommended:
In Vitro Studies:
This compound is soluble in several organic solvents suitable for cell culture experiments.
| Vehicle | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 29 mg/mL[1][5][6] |
| Dimethylformamide (DMF) | 30 mg/mL[7] |
| Ethanol | 5 mg/mL[7] |
In Vivo Studies:
For animal studies, this compound requires a vehicle that ensures its solubility and bioavailability. Two common formulations have been described for intraperitoneal (i.p.) administration in rats[5][8]:
-
Formulation 1: A multi-component system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[5][8]
-
Formulation 2: A simpler formulation of 10% DMSO in 90% Corn Oil, which also provides a clear solution with a solubility of at least 2.5 mg/mL.[5][8]
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?
To minimize the risk of solvent-induced artifacts in cell-based assays, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is generally recommended to maintain the final DMSO concentration at or below 0.5% and not to exceed 1%.[3] Crucially, the same final concentration of DMSO must be maintained across all experimental conditions, including the vehicle control and all this compound treatment groups.[3]
Q4: What are the essential control groups for an in vivo study with this compound to properly account for vehicle effects?
A robust experimental design to investigate the effects of this compound in vivo should include the following control groups:
-
Untreated Control: This group receives no treatment and serves as a baseline for normal physiological and behavioral parameters.
-
Vehicle Control: This is the most critical control group for assessing vehicle-specific effects. These animals receive the vehicle alone, administered at the same volume, by the same route, and on the same schedule as the this compound-treated group.[5]
-
This compound Treatment Groups: These groups receive this compound dissolved or suspended in the chosen vehicle at various dose levels.
-
Positive Control (Optional but Recommended): In some experimental paradigms, a positive control group treated with a compound known to produce a well-characterized effect can help validate the experimental model.
Troubleshooting Guides
Problem 1: The vehicle control group in my in vivo study is showing significant physiological or behavioral changes (e.g., sedation, irritation, altered locomotor activity).
-
Possible Cause: Inherent toxicity of the vehicle at the administered concentration. Solvents like DMSO can have biological effects.[4]
-
Troubleshooting Steps:
-
Lower the Vehicle Concentration: If possible, reduce the concentration of the organic solvent (e.g., DMSO) in the vehicle formulation.
-
Conduct a Vehicle Tolerability Study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals to assess for any adverse effects.
-
Consider an Alternative Vehicle: If adverse effects persist, explore alternative, better-tolerated vehicles.
-
Change the Route of Administration: Some vehicles may be better tolerated via a different route of administration (e.g., oral gavage instead of intraperitoneal injection).
-
Problem 2: this compound is precipitating out of the vehicle solution before or after administration.
-
Possible Cause: The solubility of this compound in the chosen vehicle is insufficient at the desired concentration.
-
Troubleshooting Steps:
-
Sonication: Use sonication to aid in the dissolution of this compound in the vehicle.[9]
-
Gentle Warming: Gentle warming of the solution can sometimes improve solubility.
-
pH Adjustment: For aqueous-based vehicles, adjusting the pH may enhance the solubility of the compound.
-
Prepare Fresh Solutions: For in vivo experiments, it is recommended to prepare the dosing solutions fresh on the day of use.[8]
-
Problem 3: There is high variability in the results between the this compound-treated group and the vehicle control group across different experiments.
-
Possible Cause: Inconsistent preparation of the vehicle or the this compound stock solution.
-
Troubleshooting Steps:
-
Standardize Preparation: Prepare a large batch of the vehicle and the highest concentration of the this compound stock solution required for the entire experiment. All subsequent dilutions and controls should be prepared from these same stocks to ensure consistency.
-
Ensure Homogeneity: Thoroughly mix all solutions before administration to ensure a homogenous distribution of this compound.
-
Control for Environmental Factors: Ensure that all experimental conditions (e.g., housing, handling, time of day for dosing and testing) are kept as consistent as possible across all groups and experiments.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Intraperitoneal Injection)
This protocol is based on formulations used in published studies with this compound.[5][8]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn Oil, sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (Formulation 1):
-
Calculate the required amount of this compound for the desired final concentration (e.g., for a 30 mg/kg dose in rats).
-
In a sterile conical tube, dissolve the this compound powder in DMSO to create a 10% DMSO solution. For example, for a final volume of 10 mL, dissolve the this compound in 1 mL of DMSO.
-
Sequentially add the other components of the vehicle, vortexing thoroughly after each addition:
-
Add 4 mL of PEG300 and vortex.
-
Add 0.5 mL of Tween-80 and vortex.
-
Add 4.5 mL of saline and vortex until a clear solution is obtained.
-
-
If necessary, use gentle warming or sonication to aid dissolution.
-
Administer the solution intraperitoneally to the animals at the appropriate volume (e.g., 1 mL/kg).
Procedure (Formulation 2):
-
Calculate the required amount of this compound.
-
In a sterile conical tube, dissolve the this compound powder in DMSO to create a 10% DMSO solution.
-
Add 90% corn oil to the DMSO solution.
-
Vortex thoroughly until a clear solution is achieved.
-
Administer the solution intraperitoneally.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for unexpected vehicle effects.
References
- 1. abmole.com [abmole.com]
- 2. This compound [medbox.iiab.me]
- 3. downstate.edu [downstate.edu]
- 4. scribd.com [scribd.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. chembk.com [chembk.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Neuropeptide Y Receptor | TargetMol [targetmol.com]
Validation & Comparative
Part 1: Galanin Receptor 3 (GALR3) Antagonists
A Comprehensive Guide to GAL-3 Antagonists: A Comparative Analysis of HT-2157 and Other Modulators of Galanin Receptor 3 and Galectin-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of this compound and other antagonists targeting "GAL-3." It is crucial to distinguish between two distinct proteins often referred to as GAL-3: the Galanin Receptor 3 (GALR3) and Galectin-3 (LGALS3) . This compound is a selective antagonist of the Galanin Receptor 3. This guide will first focus on this compound and its comparison with other GALR3 antagonists. Subsequently, it will provide a comparative overview of prominent Galectin-3 antagonists, a field of significant therapeutic interest for conditions such as fibrosis and cancer.
Galanin Receptor 3 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, signals primarily through the Gi/o pathway. This signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Antagonists of GALR3 are being investigated for their potential in treating central nervous system disorders, including anxiety and depression.[3][4]
Comparative Data of GALR3 Antagonists
The following table summarizes the quantitative data for this compound and a related selective GALR3 antagonist, SNAP-398299.
| Compound Name | Alternative Name | Target | Binding Affinity (Ki) | Functional Activity (pKb) | Selectivity | Key Preclinical Findings |
| This compound | SNAP-37889 | Human GALR3 | 17.44 ± 0.01 nM[5] | 7.54 (Kb = 29 nM)[5] | Highly selective over GALR1 and GALR2 (Ki > 10,000 nM for both)[5] | Exhibits anxiolytic and antidepressant-like effects in rodent models.[6] |
| SNAP-398299 | - | Human GALR3 | 5.33 ± 0.28 nM | Not explicitly reported | Selective over GALR1 and GALR2 (Ki > 1,000 nM for both) | Also demonstrates anxiolytic and antidepressant-like profiles.[3] |
Experimental Protocols for GALR3 Antagonist Characterization
1. Radioligand Binding Assay for Affinity Determination:
-
Objective: To determine the binding affinity (Ki) of the antagonist for the human GALR3.
-
Methodology: A competitive displacement binding assay is typically used.
-
Cell Membrane Preparation: Membranes are prepared from cells transiently expressing the recombinant human GALR3.
-
Radioligand: 125I-labeled galanin is used as the radioligand.
-
Assay: Constant concentrations of the cell membranes and radioligand are incubated with varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[5]
-
2. Functional Assay: Adenylyl Cyclase Inhibition:
-
Objective: To assess the functional antagonism of the compound by measuring its ability to block galanin-induced inhibition of adenylyl cyclase.
-
Methodology:
-
Cell Line: HEK-293 cells are transiently co-transfected with the human GALR3 receptor and a G-protein alpha subunit (Gαz) to amplify the signal.[5]
-
Stimulation: The cells are treated with a fixed concentration of galanin in the presence of varying concentrations of the antagonist (e.g., this compound).
-
cAMP Measurement: Intracellular cAMP levels are measured, typically using a commercially available immunoassay kit.
-
Data Analysis: The ability of the antagonist to produce a concentration-dependent rightward shift in the galanin concentration-response curve is determined. A Schild regression analysis can be used to calculate the pKb, a measure of antagonist potency.[5]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GALR3 Signaling Pathway.
Caption: Experimental Workflow for GALR3 Antagonists.
Part 2: Galectin-3 (LGALS3) Antagonists
Galectin-3 is a β-galactoside-binding lectin that plays a significant role in various pathological processes, including inflammation, fibrosis, and cancer.[7] It is involved in diverse signaling pathways by interacting with a wide range of cell surface glycoproteins. Antagonists of Galectin-3 are being actively developed as potential therapeutics for a variety of diseases.
Comparative Data of Galectin-3 Antagonists
The following table presents a comparison of two leading Galectin-3 antagonists.
| Compound Name | Alternative Name | Type | Target | Binding Affinity (KD) | Key Therapeutic Areas | Key Preclinical/Clinical Findings |
| Belapectin | GR-MD-02 | Polysaccharide | Galectin-3 | Micromolar range | Liver fibrosis (NASH)[8], Cancer | Showed potential in reducing portal hypertension in a subgroup of patients with NASH cirrhosis.[9] |
| Selvigaltin | GB1211 | Small Molecule | Galectin-3 | 25 nM (human)[10] | Liver cirrhosis, Cancer[11] | Orally bioavailable; reduces liver inflammation and fibrosis in preclinical models.[10] |
Experimental Protocols for Galectin-3 Antagonist Characterization
1. Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics:
-
Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of an antagonist to Galectin-3.
-
Methodology:
-
Immobilization: Recombinant human Galectin-3 is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the antagonist (e.g., GB1211) are flowed over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a kinetic binding model to determine KD, kon, and koff.[12]
-
2. In Vivo Models of Fibrosis:
-
Objective: To evaluate the anti-fibrotic efficacy of a Galectin-3 antagonist in a relevant animal model.
-
Methodology (e.g., Carbon tetrachloride (CCl4)-induced liver fibrosis model):
-
Induction of Fibrosis: Mice are repeatedly administered CCl4 to induce liver fibrosis.
-
Treatment: A cohort of fibrotic mice is treated with the Galectin-3 antagonist (e.g., GB1211) or a vehicle control.[11]
-
Assessment: After the treatment period, various endpoints are assessed, including:
-
Histology: Liver sections are stained (e.g., with Picrosirius Red) to quantify collagen deposition.
-
Gene Expression: mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) are measured by qPCR.
-
Protein Levels: Levels of fibrotic markers in the liver are assessed by techniques like Western blotting or immunohistochemistry.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Galectin-3's Role in TGF-β-mediated Fibrosis.[13][14]
Caption: Galectin-3's Role in KRAS-addicted Cancer.[15][16]
References
- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin receptor 3 - a new pharmacological target in retina degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.cn [glpbio.cn]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Effects of Belapectin, an Inhibitor of Galectin-3, in Patients with Nonalcoholic Steatohepatitis With Cirrhosis And Portal Hypertension. | Semantic Scholar [semanticscholar.org]
- 9. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 11. Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Galectin-3, a druggable vulnerability for KRAS-addicted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The importance of galectin-3 as a novel target for lung cancer patients harboring KRAS mutation - Park - Translational Cancer Research [tcr.amegroups.org]
A Preclinical Head-to-Head: Unraveling the Therapeutic Potential of Galanin-3 Receptor Antagonists HT-2157 and SNAP-398299
A Comparative Analysis for Researchers and Drug Development Professionals
The galanin-3 receptor (Gal3) has emerged as a compelling target in the pursuit of novel therapeutics for mood and anxiety disorders. Among the pharmacological tools developed to probe this target, HT-2157 (also known as SNAP 37889) and SNAP-398299 have been pivotal. This guide provides a comprehensive preclinical comparison of these two selective Gal3 receptor antagonists, presenting key experimental data, detailed methodologies, and visual representations of their underlying mechanisms and experimental designs.
Mechanism of Action: Selective Antagonism of the Gal3 Receptor
Both this compound and SNAP-398299 exert their effects by acting as selective, high-affinity, competitive antagonists of the galanin-3 receptor (Gal3).[1][2][3] The neuropeptide galanin, acting through its receptors (Gal1, Gal2, and Gal3), is implicated in a range of physiological processes, including mood regulation. By blocking the Gal3 receptor, this compound and SNAP-398299 are proposed to disinhibit serotonergic neurons, leading to an increase in serotonin release, which is a well-established mechanism for antidepressant and anxiolytic effects.[2][4][5]
Below is a diagram illustrating the proposed signaling pathway and the point of intervention for these antagonists.
Caption: Proposed mechanism of action for this compound and SNAP-398299.
In Vitro Characterization: Binding Affinity and Functional Antagonism
The initial characterization of this compound and SNAP-398299 involved determining their binding affinities for the human galanin receptors (Gal1, Gal2, and Gal3) and assessing their functional antagonism in a cell-based assay. Both compounds demonstrate high affinity and selectivity for the Gal3 receptor.
| Compound | Gal1 Ki (nM) | Gal2 Ki (nM) | Gal3 Ki (nM) |
| This compound | >10,000 | >10,000 | 17.44 ± 0.01 |
| SNAP-398299 | >10,000 | >10,000 | 1-10 (approx.) |
| Table 1: Comparative Binding Affinities of this compound and SNAP-398299 for Human Galanin Receptors. Data extracted from MedChemExpress and Swanson et al., 2005.[1][4] |
Functional antagonism was evaluated by measuring the ability of the compounds to counteract galanin-evoked inhibition of adenylyl cyclase. This compound produced concentration-dependent rightward shifts of the galanin concentration-effect curve, consistent with competitive antagonism.[1]
In Vivo Efficacy: Preclinical Models of Anxiety and Depression
A seminal study by Swanson et al. (2005) directly compared the anxiolytic and antidepressant-like effects of this compound and SNAP-398299 in various rodent models.[4][5]
Anxiolytic-like Activity: Rat Social Interaction Test
The social interaction test is a widely used model to assess anxiolytic-like effects. An increase in the time spent in active social interaction is indicative of reduced anxiety.
| Treatment | Dose (mg/kg) | Mean Social Interaction Time (s) ± SEM |
| Vehicle | - | ~75 |
| This compound | 3 | ~100 |
| 10 | ~125 | |
| 30 | ~140 | |
| SNAP-398299 | 1 | ~110 |
| 10 | ~120 | |
| *Table 2: Effects of this compound and SNAP-398299 on Social Interaction Time in Rats. p < 0.05 vs. vehicle. Data are approximated from graphical representations in Swanson et al., 2005.[4][5] |
Both compounds significantly increased social interaction time, with effects comparable to the positive control, chlordiazepoxide (CDP).[5]
Antidepressant-like Activity: Rat Forced Swim Test
The forced swim test is a common screening tool for antidepressants. A decrease in immobility time is interpreted as an antidepressant-like effect.
| Treatment | Dose (mg/kg) | Mean Immobility Time (s) ± SEM |
| Vehicle | - | ~150 |
| This compound | 3 | ~125 |
| 10 | ~100 | |
| 30 | ~80 | |
| *Table 3: Effect of this compound in the Rat Forced Swim Test. p < 0.05 vs. vehicle. Data for SNAP-398299 in this specific test were not detailed in the primary comparative study. Data are approximated from graphical representations in Swanson et al., 2005.[4] |
This compound demonstrated a dose-dependent decrease in immobility time, suggesting a significant antidepressant-like profile.
Summary of Preclinical Findings
Both this compound and SNAP-398299 are potent and selective Gal3 receptor antagonists. SNAP-398299 was developed as a more water-soluble analog of this compound, potentially offering advantages for in vivo and in vitro experimental administration.[4][5] Preclinical evidence strongly supports the anxiolytic- and antidepressant-like properties of both compounds, likely mediated through the modulation of serotonergic systems.[4] It is important to note that while both compounds showed promise in preclinical studies, human clinical trials with this compound were terminated due to safety concerns.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound and SNAP-398299.
Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Objective: To determine the binding affinity (Ki) of the test compounds for galanin receptors.
Methodology:
-
Membrane Preparation: Cell membranes from LMTK- cells transiently expressing human Gal1, Gal2, or Gal3 receptors were prepared.[1]
-
Competitive Binding: Membranes were incubated with a fixed concentration of a radiolabeled ligand ([¹²⁵I]-galanin) and varying concentrations of the unlabeled test compound (this compound or SNAP-398299).[1]
-
Separation: The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
Objective: To assess the functional antagonist activity of the compounds.
Methodology:
-
Cell Culture: Modified HEK-293 cells were transiently co-transfected with the human Gal3 receptor and Gαz.[1]
-
Assay Conditions: The ability of galanin to inhibit adenylyl cyclase activity was measured in the presence and absence of varying concentrations of this compound.[1]
-
cAMP Measurement: The production of cyclic AMP (cAMP) was quantified.
-
Data Analysis: The concentration-effect curves for galanin were plotted, and the rightward shift caused by the antagonist was used to determine its potency.
Rat Social Interaction Test
Caption: Experimental workflow for the rat social interaction test.
Objective: To evaluate the anxiolytic-like effects of the compounds.
Methodology:
-
Animals: Male rats were used.
-
Housing: Rats were singly housed for a period before testing to increase their motivation for social interaction.
-
Dosing: Animals were administered this compound, SNAP-398299, or vehicle prior to the test.
-
Test Arena: Pairs of unfamiliar, weight-matched rats that had received the same treatment were placed in a novel, dimly lit open-field arena.
-
Behavioral Scoring: The total time the pair of rats spent engaged in active social behaviors (e.g., sniffing, grooming, following) was scored by a trained observer blind to the treatment conditions.
Rat Forced Swim Test
Objective: To assess the antidepressant-like effects of the compounds.
Methodology:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Pre-test: On the first day, rats were placed in the cylinder for a 15-minute habituation session.
-
Test Session: 24 hours after the pre-test, rats were administered the test compound or vehicle and placed back in the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (making only minimal movements to keep the head above water) was recorded.
References
Validating the selectivity of HT-2157 for GAL-3
It appears there is a fundamental misunderstanding regarding the molecular target of HT-2157. The scientific literature consistently identifies this compound (also known as SNAP 37889) as a selective antagonist for the galanin-3 receptor (GALR3) , which is a G-protein coupled receptor.[1][2][3][4] It is not an inhibitor of Galectin-3 (GAL-3) , a β-galactoside-binding lectin involved in different cellular processes.[5][6][7]
Therefore, a guide comparing this compound's selectivity for Galectin-3 with other alternatives is not feasible.
This guide will instead address the user's underlying interest in validating inhibitor selectivity for Galectin-3 by:
-
Clarifying the identity and selectivity of this compound for its true target, the galanin-3 receptor.
-
Providing a comparison of genuine and well-characterized Galectin-3 inhibitors.
-
Detailing the experimental protocols used to validate the selectivity of these inhibitors for Galectin-3.
-
Presenting relevant diagrams for experimental workflows and signaling pathways associated with Galectin-3.
Part 1: Correcting the Record on this compound
This compound is a potent and selective antagonist of the human galanin-3 receptor (GALR3). It shows high affinity for GALR3 while exhibiting significantly lower affinity for other galanin receptor subtypes, GALR1 and GALR2. This selectivity is crucial for its use as a research tool to probe the specific functions of the GALR3 system.
Table 1: Selectivity Profile of this compound for Human Galanin Receptors
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity vs. GALR1 | Selectivity vs. GALR2 |
| This compound | GALR3 | 17.44 ± 0.01 nM | >570-fold | >570-fold |
| GALR1 | >10,000 nM | - | - | |
| GALR2 | >10,000 nM | - | - | |
| Data sourced from MedChemExpress and other publications.[1][4] |
Part 2: A Comparison Guide to Genuine Galectin-3 Inhibitors
Researchers have developed several classes of inhibitors that target the carbohydrate recognition domain (CRD) of Galectin-3. These compounds are being investigated for therapeutic potential in fibrosis, cancer, and inflammatory diseases.[5][8] Below is a comparison of representative Galectin-3 inhibitors.
Table 2: Comparative Selectivity of Representative Galectin-3 Inhibitors
| Inhibitor | Class | Galectin-3 Affinity (Kd) | Selectivity vs. Galectin-1 | Selectivity vs. Galectin-2 |
| GB1211 | Disubstituted monogalactoside | Low nM range | High | High |
| GB0139 | Thiodigalactoside | nM range | Moderate | Moderate |
| Modified Citrus Pectin (MCP) | Polysaccharide | µM range | Low | Low |
| TD139 | Thiodigalactoside | Low nM range | High | High |
Note: Affinity and selectivity can vary based on the assay used. Data is aggregated from multiple sources for comparative purposes.[8][9]
Part 3: Experimental Protocols for Validating Galectin-3 Inhibitor Selectivity
Validating the selectivity of a Galectin-3 inhibitor requires a multi-step process involving binding assays and functional assays against a panel of other galectins.
Primary Binding Affinity Assay (Fluorescence Polarization)
This assay is commonly used to determine the dissociation constant (Kd) of an inhibitor for Galectin-3.
-
Principle: A fluorescently labeled carbohydrate ligand that binds to Galectin-3 will have a high fluorescence polarization value due to its slow tumbling in solution when bound to the larger protein. An inhibitor will compete with this fluorescent ligand for binding to Galectin-3, causing the displacement of the fluorescent ligand, which will then tumble faster in solution, resulting in a decrease in fluorescence polarization.
-
Methodology:
-
A constant concentration of Galectin-3 and a fluorescently labeled ligand (e.g., fluorescein-tagged lactose or N-acetyllactosamine) are incubated together.
-
Increasing concentrations of the test inhibitor (e.g., GB1211) are added to the mixture.
-
The fluorescence polarization is measured at each inhibitor concentration.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Selectivity Profiling (Counter-Screening)
To determine selectivity, the primary binding assay is repeated with other galectin family members (e.g., Galectin-1, -2, -4, -7, -8, -9).[10][11]
-
Principle: The same fluorescence polarization assay is performed, but with different galectin proteins.
-
Methodology:
-
The binding affinity (Kd or Ki) of the inhibitor is determined for a panel of different galectins.
-
The selectivity ratio is calculated by dividing the affinity for the off-target galectin by the affinity for Galectin-3. A higher ratio indicates greater selectivity for Galectin-3.
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor can block Galectin-3 binding to its natural ligands on the cell surface.
-
Principle: Recombinant, fluorescently-labeled Galectin-3 will bind to the surface of cells that express appropriate glycans. An effective inhibitor will block this binding.
-
Methodology:
-
A suitable cell line (e.g., CHO cells) is incubated with varying concentrations of the inhibitor.
-
A constant concentration of fluorescently-labeled Galectin-3 is added.
-
After incubation, cells are washed to remove unbound Galectin-3.
-
Cell surface-bound fluorescence is quantified using flow cytometry.
-
A reduction in fluorescence in the presence of the inhibitor indicates successful target engagement.[12]
-
Part 4: Mandatory Visualizations
Here are the requested diagrams generated using the DOT language.
Caption: Workflow for validating Galectin-3 inhibitor selectivity.
Caption: Simplified Galectin-3 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [medbox.iiab.me]
- 3. adooq.com [adooq.com]
- 4. glpbio.cn [glpbio.cn]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 10. Different affinity of galectins for human serum glycoproteins: galectin-3 binds many protease inhibitors and acute phase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Extracellular and intracellular small-molecule galectin-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
HT-2157: A Highly Selective Galanin Receptor 3 Antagonist
A Comparative Analysis of Cross-Reactivity with GAL1 and GAL2 Receptors
For researchers engaged in the study of galanin-mediated signaling and the development of novel therapeutics, the selectivity of pharmacological tools is of paramount importance. This guide provides a comprehensive comparison of HT-2157's interaction with the three galanin receptor subtypes (GAL1, GAL2, and GAL3), presenting key experimental data on its binding affinity and functional antagonism. The evidence overwhelmingly demonstrates that this compound is a potent and highly selective antagonist for the galanin receptor 3 (GAL3).
Binding Affinity Profile of this compound
This compound, also known as SNAP 37889, exhibits a remarkable degree of selectivity for the human GAL3 receptor.[1] Radioligand binding assays, a standard method for determining the affinity of a compound for a receptor, have been employed to quantify this selectivity. These experiments reveal that this compound binds to the GAL3 receptor with high affinity, while its affinity for GAL1 and GAL2 receptors is negligible.[1]
Table 1: Binding Affinity (Ki) of this compound at Human Galanin Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| GAL1 | > 10,000 |
| GAL2 | > 10,000 |
| GAL3 | 17.44 ± 0.01 |
Data sourced from competitive binding assays using membranes from cells expressing the respective human galanin receptor subtypes.[1]
The data presented in Table 1 clearly illustrates the substantial difference in binding affinity. The Ki value for GAL3 is in the low nanomolar range, indicating a strong interaction. In contrast, the Ki values for GAL1 and GAL2 are in the micromolar range, signifying a much weaker, and likely physiologically irrelevant, interaction. This more than 570-fold selectivity makes this compound an invaluable tool for isolating and studying the specific functions of the GAL3 receptor.
Functional Antagonism
Beyond its high binding affinity, this compound acts as a competitive antagonist at the GAL3 receptor.[1] This means that it blocks the receptor from being activated by the endogenous ligand, galanin. Functional assays have confirmed this antagonistic activity. In cellular systems, galanin acting through the GAL3 receptor typically inhibits the production of cyclic AMP (cAMP), a crucial second messenger molecule. Experiments have shown that this compound can effectively block this galanin-induced inhibition of adenylyl cyclase in a concentration-dependent manner.[1]
Experimental Methodologies
The determination of this compound's binding affinity and functional antagonism relies on established and robust experimental protocols.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound. The fundamental principle involves the competition between a radiolabeled ligand (in this case, 125I-galanin) and the unlabeled test compound (this compound) for binding to the target receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells that have been engineered to express one of the human galanin receptor subtypes (GAL1, GAL2, or GAL3).
-
Incubation: These membranes are then incubated in the presence of a constant concentration of 125I-galanin and varying concentrations of the unlabeled competitor, this compound.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. This allows for the determination of the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Inhibition
This assay measures the ability of an antagonist to block the functional response of a receptor to its agonist. For GAL3, which is a Gi/o-coupled receptor, activation by galanin leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Protocol Outline:
-
Cell Culture: Cells, such as HEK-293 cells, are co-transfected with the human GAL3 receptor and a G-protein (like Gαz) to amplify the signal.
-
Treatment: The cells are treated with galanin in the presence and absence of varying concentrations of this compound.
-
cAMP Measurement: After a set incubation period, the intracellular levels of cAMP are measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: The ability of this compound to reverse the galanin-induced inhibition of cAMP production is quantified, allowing for the determination of its functional potency as an antagonist.
Conclusion
References
Unveiling the In Vivo Efficacy of HT-2157: A Comparative Analysis for Drug Development Professionals
An in-depth guide to the mechanism of action and in vivo validation of HT-2157, a selective galanin-3 receptor antagonist, with a comparative look at its analogue, SNAP-398299. This guide provides researchers, scientists, and drug development professionals with objective experimental data, detailed protocols, and visual representations of key pathways and workflows to inform preclinical research and development.
This compound (also known as SNAP-37889) has emerged as a promising therapeutic candidate for a range of neurological and psychiatric disorders, primarily through its selective, high-affinity, competitive antagonism of the galanin-3 (Gal3) receptor.[1] In vivo studies have demonstrated its potential in modulating alcohol-seeking behavior, anxiety, and depression. This guide provides a comprehensive overview of the in vivo validation of this compound's mechanism of action, comparing its performance with the structurally related Gal3 antagonist, SNAP-398299.
Mechanism of Action: Targeting the Galanin-3 Receptor
This compound exerts its pharmacological effects by blocking the action of the neuropeptide galanin at the Gal3 receptor. Galanin is widely distributed in the central nervous system and is implicated in a variety of physiological processes, including mood regulation, appetite, and reward pathways.[2][3] The Gal3 receptor, in particular, is believed to play a significant role in the modulation of anxiety and depression-related behaviors, as well as in the reinforcing effects of alcohol.[2][4]
The proposed mechanism for the anxiolytic and antidepressant-like effects of this compound involves the attenuation of galanin's inhibitory influence on serotonin (5-HT) transmission.[5][6] Specifically, by blocking Gal3 receptors in the dorsal raphe nucleus, a key area for serotonin production, this compound may lead to increased serotonergic signaling.[5][6]
In Vivo Validation: Efficacy in Models of Alcohol Dependence, Anxiety, and Depression
The therapeutic potential of this compound has been evaluated in a variety of in vivo rodent models. These studies have consistently demonstrated the compound's ability to reduce alcohol consumption and exhibit anxiolytic and antidepressant-like effects.
Reduction of Alcohol Consumption
This compound has been shown to significantly reduce operant responding for ethanol in alcohol-preferring rats.[1] A dose of 30 mg/kg (intraperitoneal injection) was effective in this model without affecting overall locomotor activity, suggesting a specific effect on alcohol reinforcement rather than a general sedative effect.[1] Further studies in mice using the Scheduled High Alcohol Consumption (SHAC) procedure confirmed that this compound (30 mg/kg) decreased the consumption of ethanol, as well as sucrose and saccharin, indicating a broader effect on consummatory behaviors.[2][3]
Anxiolytic and Antidepressant-like Effects
The anxiolytic and antidepressant properties of this compound have been characterized in several behavioral paradigms.[5][6][7] Acute administration of this compound has been shown to increase social interaction in rats and reduce stress-induced hyperthermia in mice.[5][6] In the Vogel punished drinking test in rats, this compound at doses of 3 and 10 mg/kg significantly increased the number of punished licks, an effect comparable to the classic anxiolytic chlordiazepoxide.[7]
In models of depression, such as the forced swim test in rats, acute administration of this compound (3 and 10 mg/kg) decreased immobility time and increased swimming, effects similar to the antidepressant fluoxetine.[7]
Comparative Analysis: this compound vs. SNAP-398299
SNAP-398299, a more soluble analog of this compound, has also been investigated for its activity as a Gal3 receptor antagonist.[5][6] A direct comparison of these two compounds provides valuable insights for drug development.
| Parameter | This compound (SNAP-37889) | SNAP-398299 | Reference Compound(s) |
| Mechanism of Action | Selective Gal3 Receptor Antagonist | Selective Gal3 Receptor Antagonist | - |
| In Vivo Efficacy (Alcohol Consumption) | Reduces operant responding for ethanol (30 mg/kg, i.p.) in rats.[1] Reduces ethanol, sucrose, and saccharin consumption in mice (30 mg/kg).[2][3] | Data not available in the provided search results. | - |
| In Vivo Efficacy (Anxiety Models) | Increases social interaction in rats.[5][6] Reduces stress-induced hyperthermia in mice.[5][6] Increases punished drinking in the Vogel test (3 & 10 mg/kg) in rats.[7] | Increases social interaction in rats.[5][6] | Chlordiazepoxide (anxiolytic)[5] |
| In Vivo Efficacy (Depression Models) | Decreases immobility in the forced swim test (3 & 10 mg/kg) in rats.[7] | Data not available in the provided search results. | Fluoxetine (antidepressant)[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the in vivo validation of this compound.
Operant Self-Administration for Ethanol
This paradigm assesses the reinforcing properties of alcohol.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Rats are trained to press one lever to receive a reward (e.g., a 10% ethanol solution) and the other lever as an inactive control.
-
Sessions are typically conducted for a fixed duration (e.g., 30 minutes) daily.
-
Once stable responding is achieved, the effect of this compound or vehicle is assessed by administering the compound (e.g., 30 mg/kg, i.p.) prior to the session.
-
-
Endpoint: The number of presses on the active versus the inactive lever is recorded to determine the motivation to consume ethanol.
Vogel Punished Drinking Test
This test is a classic model for assessing anxiolytic drug effects.
-
Apparatus: A chamber with a drinking tube connected to a shock generator.
-
Procedure:
-
Rats are water-deprived for a period (e.g., 48 hours).
-
They are then placed in the chamber and allowed to drink from the tube.
-
After a certain number of licks (e.g., 20), each subsequent lick is paired with a mild electric shock to the tongue.
-
This compound, a reference anxiolytic (e.g., chlordiazepoxide), or vehicle is administered prior to the test.
-
-
Endpoint: The number of punished licks is recorded. Anxiolytic compounds increase the number of licks despite the punishment.
Forced Swim Test
This test is widely used to screen for antidepressant-like activity.
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Rats are placed in the water-filled cylinder from which they cannot escape.
-
The session is typically recorded for a set duration (e.g., 5 minutes).
-
This compound, a reference antidepressant (e.g., fluoxetine), or vehicle is administered prior to the test.
-
-
Endpoint: The duration of immobility (floating without struggling) is measured. Antidepressant compounds decrease the time spent immobile.
Conclusion and Future Directions
The in vivo data strongly support the mechanism of action of this compound as a selective Gal3 receptor antagonist with therapeutic potential for alcohol use disorder, anxiety, and depression. Its efficacy in well-established animal models, coupled with a plausible neurobiological mechanism, makes it a compelling candidate for further preclinical and clinical development. The comparative data with its analog, SNAP-398299, further refines our understanding of the structure-activity relationship for this class of compounds.
Future research should focus on elucidating the detailed downstream signaling pathways affected by Gal3 receptor antagonism and exploring the efficacy of this compound in more complex models of psychiatric comorbidity. Additionally, further investigation into the pharmacokinetic and safety profiles of this compound and its analogs will be critical for their successful translation to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GAL3 receptor KO mice exhibit an anxiety-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking HT-2157: A Comparative Analysis with Newer Galanin Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the galanin modulator HT-2157 with a selection of newer modulators. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in their evaluation of these compounds.
Introduction to Galanin Modulation
Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[1] These receptors are distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including pain perception, mood regulation, and cognition.[1][2] As such, they represent promising therapeutic targets for a range of disorders. This compound (also known as SNAP-37889) is a selective, non-peptide antagonist of the GALR3 receptor.[3] While it showed promise in preclinical studies for anxiety and depression, its clinical development was halted due to safety concerns.[3] This has spurred the development of newer galanin modulators with varied receptor subtype selectivities and properties.
Comparative Performance Data
The following tables summarize the binding affinities and receptor selectivity of this compound and a panel of newer galanin modulators. The data has been compiled from various preclinical studies to facilitate a comparative assessment.
Table 1: Binding Affinity (Ki, nM) of Galanin Modulators at Human Galanin Receptors
| Compound | Type | GALR1 (Ki, nM) | GALR2 (Ki, nM) | GALR3 (Ki, nM) | Primary Target |
| This compound (SNAP-37889) | Antagonist | >10,000[4] | >10,000[4] | 17.44[4] | GALR3 |
| SNAP-398299 | Antagonist | >1,000[4] | >1,000[4] | 5.33[4] | GALR3 |
| Gal-B2 | Agonist | 3.5[5] | 51.5[5] | Not Reported | GALR1 |
| M1145 | Agonist | >1000[6] | 11[6] | 840[6] | GALR2 |
| M871 | Antagonist | 420 | 13.1 | Not Reported | GALR2 |
| Galnon | Agonist | Not Reported | Not Reported | Not Reported | Galanin Receptors |
| Galmic | Agonist | Not Reported | Not Reported | Not Reported | Galanin Receptors |
Table 2: Receptor Selectivity Profile
| Compound | Primary Target | Selectivity over GALR1 | Selectivity over GALR2 | Selectivity over GALR3 |
| This compound (SNAP-37889) | GALR3 | >573-fold[4] | >573-fold[4] | - |
| SNAP-398299 | GALR3 | >187-fold[4] | >187-fold[4] | - |
| Gal-B2 | GALR1 | - | ~15-fold preference for GALR1[5] | Not Reported |
| M1145 | GALR2 | ~90-fold preference for GALR2[6] | - | ~76-fold preference for GALR2[6] |
| M871 | GALR2 | ~32-fold preference for GALR2 | - | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for galanin receptors.
Materials:
-
HEK293 cells transiently or stably expressing human GALR1, GALR2, or GALR3.
-
Cell membrane preparations from the transfected cells.
-
[125I]-porcine galanin (radioligand).
-
Test compounds (e.g., this compound, newer modulators).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Transfected HEK293 cells are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Competitive Binding: In a 96-well plate, a fixed concentration of [125I]-galanin is incubated with varying concentrations of the unlabeled test compound and the cell membrane preparation.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7][8]
Adenylyl Cyclase Functional Assay
This assay is used to determine the functional activity of a compound as an agonist or antagonist at Gαi-coupled receptors like GALR1 and GALR3.
Objective: To measure the ability of test compounds to inhibit forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells expressing the galanin receptor of interest (e.g., GALR3).
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds (agonists or antagonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Cells are seeded in 96-well plates and grown to a suitable confluency.
-
Compound Treatment: Cells are pre-incubated with the test compound (if testing for antagonist activity) or vehicle.
-
Stimulation: Forskolin is added to the wells to stimulate adenylyl cyclase and increase intracellular cAMP levels. For agonist testing, the test compound is added without forskolin pre-stimulation.
-
Incubation: The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a cAMP assay kit according to the manufacturer's instructions.[9][10][11]
-
Data Analysis: The data are plotted as a concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.
Visualizations
The following diagrams illustrate the signaling pathways of galanin receptors and a typical experimental workflow for modulator screening.
Caption: Galanin receptor signaling pathways.
Caption: Drug discovery workflow for galanin modulators.
References
- 1. Exploring the molecular structures that confer ligand selectivity for galanin type II and III receptors | PLOS One [journals.plos.org]
- 2. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Independent Verification of HT-2157's Cognitive Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of HT-2157, a selective galanin-3 receptor (GAL3) antagonist, with other prominent classes of cognitive-enhancing agents. Due to the limited publicly available data on the direct cognitive effects of this compound, this comparison focuses on its mechanism of action and preclinical findings related to its target, the GAL3 receptor. This information is juxtaposed with experimental data from established and emerging cognitive enhancers, including serotonergic agents, ampakines, racetams, and norepinephrine-dopamine reuptake inhibitors (NDRIs). All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
This compound: A Novel Mechanism for Cognitive Modulation
This compound, also known as SNAP-37889, is a selective, high-affinity, competitive antagonist of the galanin-3 receptor (GAL3).[1][2] While primarily investigated for its anxiolytic and antidepressant-like properties, its mechanism of action holds potential implications for cognitive function.[3] Galanin, the endogenous ligand for GAL3, is a neuropeptide implicated in mood, cognition, and pain perception.[4] Dysregulation of galanin has been associated with cognitive impairments, suggesting that modulating its activity could impact cognitive processes.[4]
Preclinical research on this compound has largely focused on its effects on anxiety, depression, and substance dependence. Studies in animal models have demonstrated that this compound can reduce anxiety-like behavior and decrease the self-administration of alcohol and morphine.[5][6] While these studies did not directly assess cognitive enhancement, they provide evidence of central nervous system activity.
A key piece of indirect evidence for the potential cognitive effects of targeting GAL3 comes from a study on GAL3 receptor knockout mice. This research revealed that the absence of the GAL3 receptor resulted in slowed learning in older mice, suggesting a role for this receptor in cognitive processes.
Mechanism of Action:
This compound exerts its effects by blocking the binding of galanin to the GAL3 receptor. This antagonism is believed to increase the release of serotonin, a neurotransmitter with a well-established role in mood and cognition.[3] The diagram below illustrates the proposed signaling pathway.
Caption: Proposed mechanism of this compound action.
Comparative Analysis with Other Cognitive Enhancers
To provide a comprehensive overview, this compound's potential is compared with four other major classes of cognitive enhancers.
Serotonergic Agents
Drugs that modulate the serotonin system have shown effects on cognition. For instance, selective serotonin reuptake inhibitors (SSRIs) have been found to improve verbal memory.[7][8] The mechanism is thought to involve the modulation of specific serotonin receptors, such as the 5-HT4 receptor.[7][8][9]
Ampakines
Ampakines are positive allosteric modulators of AMPA receptors, which play a crucial role in synaptic plasticity, a cellular mechanism underlying learning and memory.[10] Clinical trials have explored their potential in treating cognitive deficits in conditions like schizophrenia.[11]
Racetams
This class of synthetic compounds, including piracetam and aniracetam, has been studied for its potential to improve cognitive function, particularly in individuals with cognitive impairment.[1] However, the evidence for their efficacy in healthy individuals is limited and often conflicting.[2] Their exact mechanism of action is not fully understood but is thought to involve the modulation of neurotransmitter systems.[1]
Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)
NDRIs, such as methylphenidate, are commonly used to treat ADHD. They enhance cognitive functions like attention and working memory by increasing the levels of norepinephrine and dopamine in the prefrontal cortex.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative drugs from the comparator classes.
Table 1: Preclinical Data on this compound (SNAP-37889) and GAL3 Receptor Modulation
| Compound/Target | Animal Model | Cognitive Task | Key Finding |
| GAL3 Receptor Knockout | Older Mice | Morris Water Maze | Slowed learning compared to wild-type mice. |
| This compound (SNAP-37889) | Rats | - | Primarily studied for effects on anxiety, depression, and addiction; no direct cognitive enhancement data available. |
Table 2: Comparison of Cognitive Effects of Different Drug Classes
| Drug Class | Representative Drug(s) | Primary Mechanism of Action | Demonstrated Cognitive Effects |
| GAL3 Receptor Antagonist | This compound | Blocks galanin binding to GAL3 receptor, potentially increasing serotonin release. | Indirect evidence suggests a role in learning; no direct cognitive enhancement data. |
| Serotonergic Agents | Escitalopram, Vortioxetine | Modulate serotonin neurotransmission. | Improved verbal memory and other cognitive domains in depression.[7][8] |
| Ampakines | CX-516, Org 24448 | Positive allosteric modulation of AMPA receptors. | Investigated for improving cognition in schizophrenia and other disorders.[11] |
| Racetams | Piracetam, Aniracetam | Not fully elucidated; may modulate neurotransmitter systems. | Some evidence for cognitive benefits in impaired individuals; limited evidence in healthy populations.[1][2] |
| NDRIs | Methylphenidate, Bupropion | Inhibit reuptake of norepinephrine and dopamine. | Improved attention, working memory, and executive function. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for independent verification and replication.
Morris Water Maze for GAL3 Knockout Mice
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over several days, with multiple trials per day. The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between knockout and wild-type mice using statistical tests such as ANOVA.
Caption: Morris Water Maze experimental workflow.
Conclusion
This compound represents a novel approach to neuromodulation with potential, though currently unproven, implications for cognitive function. Its mechanism of action, involving the antagonism of the GAL3 receptor and a potential increase in serotonin release, distinguishes it from other classes of cognitive enhancers. While direct evidence for cognitive enhancement by this compound is lacking, preclinical studies on its target receptor suggest that further investigation in this area is warranted. This guide provides a framework for comparing this compound to other cognitive enhancement strategies, highlighting the need for dedicated preclinical and clinical studies to elucidate its specific effects on learning, memory, and other cognitive domains. Researchers are encouraged to utilize the provided experimental protocols as a basis for further independent verification.
References
- 1. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Neuropeptide Galanin Receptors 2 and 3 in Learning, Memory and Anxiety in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of galanin on passive avoidance response, elevated plus-maze learning, and spontaneous alternation performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat strain differences in response to galanin on the Morris water task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanin Inhibits Performance on Rodent Memory Tasks | Semantic Scholar [semanticscholar.org]
- 8. The galanin receptor-3 antagonist, SNAP 37889, inhibits cue-induced reinstatement of alcohol-seeking and increases c-Fos expression in the nucleus accumbens shell of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Galanin-3 receptor antagonism by SNAP 37889 reduces motivation to self-administer alcohol and attenuates cue-induced reinstatement of alcohol-seeking in iP rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of HT-2157
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for the Proper Disposal of HT-2157, Ensuring Laboratory Safety and Regulatory Compliance.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of this compound, a selective galanin-3 receptor (Gal₃) antagonist. Adherence to these procedures is essential to minimize risks to personnel and the environment.
I. Understanding the Compound: this compound Profile
This compound, also known as SNAP 37889, is a potent laboratory chemical used in neuroscience research to study the effects of the galanin-3 receptor. A thorough understanding of its properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Name | 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one |
| CAS Number | 303149-14-6 |
| Molecular Formula | C₂₁H₁₃F₃N₂O |
| Molecular Weight | 366.3 g/mol |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml |
| Storage | Store lyophilized at -20°C. In solution, store at -20°C and use within 1 month.[1] |
II. Pre-Disposal: Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that all appropriate safety measures are in place.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
-
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general best practices for laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
Solid Waste: Collect unused solid this compound and contaminated disposable items in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used (e.g., glass for organic solvents).
-
-
Waste Labeling:
-
Label all waste containers with the words "Hazardous Waste."
-
Clearly indicate the full chemical name: "this compound (1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one)".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and can pose a significant hazard.
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Contain: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials (e.g., chemical spill pillows or vermiculite).
-
Clean-up: Only trained personnel with the proper PPE should perform the clean-up. All materials used for clean-up must be disposed of as hazardous waste.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Standard Operating Procedure: Handling and Disposal of the Potent Compound HT-2157
Disclaimer: HT-2157 is a highly potent investigational compound with cytotoxic properties. This document provides essential guidelines for its safe handling and disposal. All personnel must receive documented training on these procedures before working with this compound. Strict adherence to these protocols is mandatory to minimize exposure risk to personnel and the environment.
Hazard Communication and Engineering Controls
This compound is a cytotoxic agent presumed to be carcinogenic and mutagenic.[1][2] Exposure can occur through inhalation of aerosols, skin absorption, ingestion, and needle-stick injuries.[1] All handling of this compound, especially manipulation of powdered forms, must be performed within certified engineering controls to minimize risk.
-
Primary Engineering Control: All weighing, reconstitution, and aliquotting of this compound powder must be conducted in a containment ventilated enclosure (CVE), Class II Biological Safety Cabinet (BSC), or a glovebox isolator operating at negative pressure.
-
Secondary Engineering Control: The laboratory where this compound is handled should be maintained under negative pressure relative to adjacent areas. Access should be restricted to authorized personnel.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all tasks involving this compound. The selection of PPE is critical for personnel protection and must be appropriate for the procedures being performed.[4]
Table 1: PPE Requirements for this compound Handling
| Task | Gloves | Gown/Suit | Eye/Face Protection | Respiratory Protection | Other |
| Handling Unopened Vials | 1 pair chemotherapy-rated gloves | Disposable lab coat | Safety glasses | Not required | N/A |
| Weighing & Reconstitution (Powder) | 2 pairs chemotherapy-rated gloves | Disposable, solid-front, back-closure gown | Goggles and full-face shield | Fit-tested N95 or N100 respirator[5] | Disposable shoe covers and head cover |
| Handling Stock Solutions | 2 pairs chemotherapy-rated gloves | Disposable, solid-front, back-closure gown | Safety goggles | Not required if in a BSC/CVE | Disposable armlets/sleeves[1] |
| Waste Disposal | 2 pairs chemotherapy-rated gloves | Disposable, solid-front, back-closure gown | Goggles and full-face shield | Not required | N/A |
| Spill Cleanup | 2 pairs heavy-duty gloves (e.g., neoprene, nitrile) over inner chemo-gloves[1] | Fluid-resistant disposable gown or coveralls | Goggles and full-face shield | Fit-tested N95 or N100 respirator[2] | Disposable shoe covers |
Table 2: Glove Selection Guide for this compound
| Glove Material | Standard | Key Considerations |
| Nitrile, Neoprene, Latex | ASTM D6978-05[4][5] | Must be powder-free.[4] Double-gloving is mandatory for all open-handling procedures. Change gloves every 30-60 minutes or immediately if contamination is suspected. Vinyl gloves are not permitted.[4] |
Operational Plan: Experimental Protocol for Stock Solution Preparation
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound.
Methodology:
-
Preparation:
-
Assemble all necessary materials (this compound vial, solvent, pipettes, conical tubes) and a dedicated hazardous waste container inside the BSC/CVE.
-
Don the required PPE as specified in Table 1 for "Weighing & Reconstitution."
-
Decontaminate the work surface of the BSC/CVE with an appropriate cleaning agent before and after use.
-
-
Weighing:
-
Carefully place a weigh boat on a calibrated analytical balance inside the containment device.
-
Using a chemical spatula, gently tap the required amount of this compound powder onto the weigh boat. Avoid any actions that could generate airborne particles.
-
Record the exact weight.
-
-
Reconstitution:
-
Transfer the weighed powder into an appropriately sized sterile conical tube.
-
Using a calibrated pipette, add the calculated volume of solvent (e.g., DMSO) to the tube.
-
Secure the cap tightly and vortex gently until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the stock solution container with the compound name (this compound), concentration, solvent, preparation date, and user initials.
-
Store the solution under the conditions specified by the manufacturer (e.g., -20°C, protected from light).
-
-
Post-Procedure Decontamination:
-
Dispose of all single-use items (weigh boat, pipette tips, gloves) in the designated "this compound Solid Waste" container inside the BSC/CVE.
-
Wipe down all surfaces and equipment with a deactivating solution followed by 70% ethanol.
-
Doff PPE in the correct order to prevent cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
